Triethoxy(ethoxymethyl)silane
Description
Contextualization of Organosilicon Chemistry and Silane (B1218182) Derivatives
Organosilicon chemistry is the study of organometallic compounds that feature carbon-silicon bonds. wikipedia.org These compounds, known as organosilanes, are foundational to a vast array of materials due to the unique characteristics of the silicon-carbon bond and the silicon atom's ability to form strong bonds with electronegative elements like oxygen. wikipedia.org Most organosilicon compounds are colorless, flammable, hydrophobic, and stable in air. wikipedia.org The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgsbfchem.comnumberanalytics.com
Silane derivatives are compounds derived from silane (SiH₄) where one or more hydrogen atoms are replaced by other atoms or groups, such as organic functional groups. getidiom.com These derivatives are crucial in modern organic synthesis and materials science. numberanalytics.comgetidiom.com Unlike carbon, silicon does not have a rich double bond chemistry, making compounds with silicon-carbon double bonds (silenes) mainly laboratory curiosities. wikipedia.org The primary applications of organosilicon chemistry are found in polymers known as silicones, which are used extensively as sealants, adhesives, coatings, and in medical devices. wikipedia.orgnumberanalytics.com
Significance of Trialkoxysilanes as Precursors in Material Synthesis
Trialkoxysilanes are a specific class of organosilanes with the general formula R'-Si(OR)₃, where R' is an organic group and (OR) is an alkoxy group. tekstilec.si These compounds are of immense importance as precursors in material synthesis, primarily due to their dual reactivity. The three alkoxy groups can undergo hydrolysis and condensation reactions to form a stable, cross-linked inorganic siloxane (Si-O-Si) network. nih.gov Simultaneously, the non-hydrolyzable organic group (R') can introduce specific functionalities into the final material. tekstilec.siresearchgate.net
This dual nature makes trialkoxysilanes essential components in:
Sol-Gel Processes: The "soft chemistry" of the sol-gel process allows for the creation of thin, optically transparent hybrid films on various substrates. tekstilec.si Trialkoxysilanes are hydrolyzed to form silanols (Si-OH), which then condense to create a polysilsesquioxane network. tekstilec.siisca.in This method is used to produce ceramics, glasses, and coatings at low temperatures. isca.in
Surface Modification: Trialkoxysilanes are widely used as coupling agents to enhance adhesion between organic polymers and inorganic substrates. solubilityofthings.comsolubilityofthings.commdpi.commdpi.com They can modify the surface properties of materials, imparting hydrophobicity (water repellency), corrosion resistance, and other desired functionalities. solubilityofthings.comsolubilityofthings.commdpi.comijcsi.pro For instance, they are used to create superhydrophobic coatings on metals and to functionalize silica (B1680970) surfaces. ijcsi.proacs.orgacs.orgresearchgate.net
Hybrid Materials: By combining different trialkoxysilane precursors, it is possible to develop multifunctional and multicomponent coatings with tailored protective properties. tekstilec.siresearchgate.net These hybrid organic-inorganic materials find applications in fields ranging from textiles to electronics and biomedicine. tekstilec.sicolab.ws
Historical Development and Evolution of Trialkoxysilane Research
The journey of organosilicon chemistry began in 1863 with the work of Charles Friedel and James Crafts, who synthesized the first tetraethylsilane. sbfchem.comnumberanalytics.com However, it was Frederic S. Kipping who pioneered extensive research in the early 20th century, synthesizing numerous organosilicon compounds and coining the term "silicone" in 1904. wikipedia.org Kipping's work with Grignard reagents to create alkylsilanes and arylsilanes laid the groundwork for future developments. wikipedia.org
After 1940, the focus shifted towards the application of polymeric organosilicon compounds. sbfchem.com Researchers like J. F. Hyde, W. J. Patnode, E. G. Rochow, and K. A. Andrianov were instrumental in developing silicone resins, coatings, and other polyorganosiloxane products. sbfchem.com A major breakthrough was the Müller-Rochow process, described by Eugene G. Rochow in 1945, which enabled the large-scale production of organosilicon compounds. wikipedia.orgcolab.ws
The popularization of organosilicon chemistry surged around 1968, a year marked by significant innovations such as the development of silyl (B83357) enol ether chemistry. beilstein-journals.org Research into trialkoxysilanes specifically has evolved to address limitations like sensitivity to hydrolysis and slow reaction rates. rsc.org Modern research focuses on developing new synthetic routes, such as the thiol-ene "click" reaction, for creating diverse and highly functional trialkoxysilanes. nih.gov There is also a growing emphasis on "green chemistry" approaches, including the direct synthesis of alkoxysilanes from alcohol and silicon to create more environmentally friendly, chlorine-free processes. colab.ws
Classification and Structural Features of Relevant Trialkoxysilanes
Trialkoxysilanes are organofunctional alkoxysilanes characterized by a central silicon atom bonded to one organic group (R') and three hydrolyzable alkoxy groups (OR). tekstilec.sinih.gov The general structure is R'–Si(OR)₃. tekstilec.si
The Organic Group (R'): This non-hydrolyzable group dictates the specific function of the silane. It can be a simple alkyl or aryl group, or a more complex functional group like amino, vinyl, or epoxy. tekstilec.sinih.gov This group can act as a network modifier, which alters the structure of the siloxane polymer, or as a network former if it is a polymerizable group. tekstilec.si
The Alkoxy Groups (OR): These groups (commonly methoxy (B1213986), -OCH₃, or ethoxy, -OCH₂CH₃) are susceptible to hydrolysis. Trimethoxysilanes are generally more reactive than their triethoxy counterparts. acs.org During hydrolysis, the alkoxy groups are replaced by hydroxyl groups, forming reactive silanols. These silanols then condense with each other or with hydroxyl groups on a substrate surface, forming stable siloxane bonds (Si-O-Si) and creating a durable inorganic network. nih.gov
Silanes can be broadly classified as functional or non-functional based on the nature of the R' group. nih.gov Functional silanes contain reactive organic groups that can participate in further chemical reactions, enabling their use as coupling agents and in the synthesis of complex hybrid materials. nih.gov
Below is a comparison of Triethoxy(ethoxymethyl)silane with other relevant trialkoxysilanes:
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Key Structural Feature |
| This compound | C₉H₂₂O₄Si | 222.35 | 192-194 | 1.403 | Ethoxymethyl group attached to silicon |
| Triethoxy(ethyl)silane | C₈H₂₀O₃Si | 192.33 sigmaaldrich.com | 158-160 sigmaaldrich.comchembk.comkrackeler.comchemicalbook.com | 1.392 sigmaaldrich.comchembk.comkrackeler.comchemicalbook.com | Ethyl group attached to silicon |
| Triethoxymethylsilane | C₇H₁₈O₃Si | 178.30 solubilityofthings.comsigmaaldrich.comgelest.com | 141-143 sigmaaldrich.com | 1.383 sigmaaldrich.com | Methyl group attached to silicon |
Structure
3D Structure
Properties
CAS No. |
117952-49-5 |
|---|---|
Molecular Formula |
C9H22O4Si |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
triethoxy(ethoxymethyl)silane |
InChI |
InChI=1S/C9H22O4Si/c1-5-10-9-14(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 |
InChI Key |
SSJKCXJGZQPERR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Trialkoxysilanes
Direct Synthesis Pathways for Trialkoxysilanes
The direct synthesis, a variant of the Müller-Rochow process, is a fundamental industrial method for producing alkoxysilanes. This process involves the reaction of elemental silicon with an alcohol in the presence of a catalyst. wikipedia.orgmdpi.com For instance, triethoxysilane (B36694) (HSi(OC₂H₅)₃), a crucial precursor for compounds like Triethoxy(ethoxymethyl)silane, is synthesized through the direct reaction of silicon with ethanol (B145695). encyclopedia.pubgoogle.com This method is significant in the move towards chlorine-free "green" chemistry. mdpi.comencyclopedia.pub
Copper and its compounds are the most crucial catalysts for the direct synthesis of alkoxysilanes. researchgate.net The catalytic process is complex and involves several stages, including the formation of a catalytically active phase. encyclopedia.pub The interaction between the copper catalyst, often introduced as copper(I) chloride (CuCl), and silicon is believed to form active copper-silicon phases, such as Cu₃Si, which facilitates the reaction with the alcohol. mdpi.comencyclopedia.pubelsevierpure.com
Various forms of copper, including CuCl, CuO, Cu₂O, and Raney Cu, have been utilized. mdpi.comgoogle.com The efficiency and selectivity of the reaction can be further enhanced by the addition of promoters. Elements like zinc, tin, phosphorus, and aluminum, when added in small quantities, can significantly increase the reaction rate and influence the product distribution. encyclopedia.pubacs.org
Table 1: Catalytic Systems in Direct Alkoxysilane Synthesis
| Catalyst | Promoter(s) | Typical Form | Role of Catalyst |
|---|---|---|---|
| Copper (Cu) | Zinc (Zn), Tin (Sn), Phosphorus (P), Aluminum (Al) | CuCl, CuO, Cu₂O, Raney Cu | Forms active copper-silicon phases (e.g., Cu₃Si) to facilitate reaction with alcohol. mdpi.comencyclopedia.pubelsevierpure.com |
The yield and purity of trialkoxysilanes produced via direct synthesis are highly dependent on the reaction conditions, particularly temperature. The pretreatment temperature of the silicon-catalyst mixture and the reaction temperature itself are critical parameters that control the selectivity between the desired trialkoxysilane and the primary by-product, tetraalkoxysilane. mdpi.comencyclopedia.pub
Studies have shown that lower pretreatment temperatures of the Si-CuCl mixture result in higher selectivity towards trialkoxysilanes. For example, in the synthesis of trimethoxysilane, decreasing the pretreatment temperature to below 553 K can increase the selectivity to over 98%. mdpi.comencyclopedia.pub Conversely, higher temperatures tend to favor the formation of tetraalkoxysilane. mdpi.comencyclopedia.pub The reaction is typically carried out in fixed-bed or flow tube reactors. mdpi.com
Table 2: Effect of Temperature on Trialkoxysilane Synthesis Selectivity
| Pretreatment Temperature | Selectivity towards Trialkoxysilane | Selectivity towards Tetraalkoxysilane | Reference |
|---|---|---|---|
| < 553 K | > 98% | Low | mdpi.comencyclopedia.pub |
The primary by-product in the direct synthesis of trialkoxysilanes (HSi(OR)₃) is the corresponding tetraalkoxysilane (Si(OR)₄). mdpi.comencyclopedia.pub The formation of this by-product is a competitive reaction. Initially, the reaction mixture is dominated by the trialkoxysilane, but as the reaction progresses and silicon is consumed, the selectivity for the trialkoxysilane tends to decrease. researchgate.net
Management of by-product formation is achieved primarily through the careful control of reaction conditions as outlined previously. By optimizing the catalyst system, including the use of promoters, and maintaining optimal temperature profiles, the selectivity towards the desired trialkoxysilane can be maximized. mdpi.comencyclopedia.pub Subsequent purification steps, such as multi-stage distillation, are then employed to separate the trialkoxysilane from the tetraalkoxysilane and any other impurities. google.com
Alternative Synthetic Approaches to Trialkoxysilanes
Beyond the direct process, other synthetic routes are employed to produce specific types of trialkoxysilanes or to generate them from different precursors. These methods include disproportionation and silylation reactions.
Trialkoxysilanes can undergo a disproportionation (or redistribution) reaction, which is particularly important for the production of high-purity monosilane (SiH₄). google.com In this reaction, triethoxysilane, for example, is converted into monosilane and tetraethoxysilane in the presence of a catalyst. google.comresearchgate.net
4 HSi(OC₂H₅)₃ ⇌ SiH₄ + 3 Si(OC₂H₅)₄
This reaction is typically catalyzed by alkali metal alkoxides, such as sodium ethoxide. google.com The process is reversible, and the reaction conditions, including temperature (preferably between -20°C and +40°C), are controlled to favor the production of monosilane. google.com While this is a reaction of a trialkoxysilane rather than a primary synthesis route to it, it is a fundamental aspect of its chemistry.
Silylation reactions provide a versatile pathway to organotrialkoxysilanes, particularly aryltrialkoxysilanes. These methods involve the formation of a silicon-carbon bond by reacting a hydrosilane, such as triethoxysilane, with an organic halide or a similar substrate. organic-chemistry.orgacs.orgacs.org
A common approach is the palladium-catalyzed silylation of aryl halides (iodides and bromides). acs.org This reaction uses a palladium(0) catalyst, often activated with a phosphine (B1218219) ligand like 2-(di-tert-butylphosphino)biphenyl, to couple triethoxysilane with the aryl halide. organic-chemistry.orgacs.org This method is tolerant of various functional groups, allowing for the synthesis of complex aryltriethoxysilanes. organic-chemistry.orgorganic-chemistry.org Rhodium catalysts can also be employed for the silylation of aryl halides and arenediazonium salts. organic-chemistry.org Another route involves the reaction of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. organic-chemistry.org While these methods are specific to arylsilanes, they illustrate the broader strategies used to create functionalized alkoxysilanes from key precursors. organic-chemistry.orgacs.orgorganic-chemistry.org
Green Chemistry Principles in Trialkoxysilane Production
The production of trialkoxysilanes, including this compound, is increasingly being viewed through the lens of green chemistry, an approach to chemical product and process design that aims to reduce or eliminate the use and generation of hazardous substances. The application of these principles addresses the environmental impact of traditional synthetic routes and seeks to improve efficiency in terms of atoms, energy, and resources.
Key green chemistry principles relevant to trialkoxysilane production include maximizing atom economy, utilizing renewable feedstocks, employing catalytic processes, and designing for energy efficiency. These strategies collectively contribute to a more sustainable manufacturing lifecycle for this class of compounds.
Maximizing Atom Economy
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Traditional methods for synthesizing alkoxysilanes often exhibit poor atom economy. For instance, the esterification of chlorosilanes with alcohols, a common route, generates significant amounts of hydrogen chloride (HCl) as a byproduct.
A greener alternative is the direct synthesis method, which involves the reaction of elemental silicon with alcohols in the presence of a catalyst. mdpi.com This process significantly improves atom economy by minimizing the formation of byproducts. For example, the direct synthesis of triethoxysilane, a closely related compound, proceeds by reacting silicon with ethanol, producing only hydrogen gas as a byproduct, which can potentially be captured and used as a clean fuel source. mdpi.comnih.gov
Below is a comparative analysis of the theoretical atom economy for two synthetic pathways to a representative trialkoxysilane.
| Synthetic Route | Reaction Equation | Molecular Weight of Reactants (g/mol) | Molecular Weight of Desired Product (g/mol) | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Chlorosilane Esterification | SiCl₄ + 3C₂H₅OH → HSi(OC₂H₅)₃ + 3HCl | 169.90 + 3(46.07) = 308.11 | 164.27 | 53.3% |
| Direct Synthesis | Si + 3C₂H₅OH → HSi(OC₂H₅)₃ + H₂ | 28.09 + 3(46.07) = 166.30 | 164.27 | 98.8% |
This table illustrates the superior atom efficiency of the direct synthesis method compared to the traditional chlorosilane route. A higher atom economy signifies a more efficient and less wasteful process, a primary goal of green chemistry. primescholars.comchemrxiv.orgjk-sci.com
Use of Renewable Feedstocks
The seventh principle of green chemistry encourages the use of renewable rather than depleting raw materials. greenchemistry-toolkit.org In the context of this compound, the ethoxy and ethoxymethyl groups are traditionally derived from petrochemical sources, namely ethylene (B1197577) and methanol (B129727). A shift towards sustainability involves sourcing these alcohols from biomass.
Bio-ethanol, produced via the fermentation of sugars from crops like corn or sugarcane, is a viable renewable feedstock. wur.nl Similarly, methanol can be produced from biomass. Utilizing these bio-derived alcohols reduces the carbon footprint of the final product and decreases reliance on fossil fuels. acs.orgbasf.com The infrastructure for producing bio-ethanol is well-established, making its integration into silane (B1218182) manufacturing increasingly feasible. wur.nl
| Component Group | Conventional Feedstock | Renewable Feedstock Alternative | Source of Renewable Feedstock |
|---|---|---|---|
| Ethoxy (-OCH₂CH₃) | Petroleum-derived Ethanol | Bio-ethanol | Fermentation of corn, sugarcane, or lignocellulosic biomass greenchemistry-toolkit.org |
| Methoxymethyl (-CH₂OCH₃) | Petroleum-derived Methanol | Bio-methanol | Anaerobic digestion of biomass, gasification of biomass |
This table compares the conventional fossil-fuel-based feedstocks for the organic groups in this compound with their renewable, bio-based alternatives.
Catalysis
Catalytic reactions are preferred in green chemistry because they are more efficient than stoichiometric reactions, often requiring milder conditions and generating less waste. jk-sci.com The direct synthesis of trialkoxysilanes is a catalytic process. Research has shown that copper-based catalysts, such as copper(I) chloride (CuCl), are highly effective in facilitating the reaction between silicon and alcohols. mdpi.com
The choice of catalyst and reaction conditions can significantly influence the selectivity and yield of the desired trialkoxysilane. The development of more active and selective catalysts allows the reaction to proceed at lower temperatures and pressures, further contributing to the process's green credentials by reducing energy consumption. nih.gov
Design for Energy Efficiency
Reducing the energy requirements of chemical processes is a critical aspect of green chemistry, with both environmental and economic benefits. Traditional production of silicon metal via the carbothermal reduction of silica (B1680970) (SiO₂) is an energy-intensive process, requiring temperatures around 1900 °C. nih.gov
Greener synthetic strategies aim to bypass this high-energy step. For example, direct synthesis routes starting from silica rather than elemental silicon are being explored. acs.orgsemanticscholar.org Furthermore, process intensification technologies can dramatically lower energy consumption. A comparative study on silane production demonstrated that using reactive distillation (RD) instead of a conventional fixed-bed reactor (FBR) could reduce energy consumption by more than 75%. researchgate.net Another innovative, energy-efficient approach is mechanochemistry, which uses mechanical force to activate the reaction, allowing the synthesis of alkoxysilanes at lower temperatures with high conversion rates. rsc.org
| Process Step/Technology | Conventional Method | Energy Consumption | Green Chemistry Alternative | Energy Savings/Benefit |
|---|---|---|---|---|
| Silicon Feedstock Production | Carbothermal reduction of SiO₂ | High (requires ~1900 °C) nih.gov | Direct conversion of SiO₂ to alkoxysilanes acs.orgsemanticscholar.org | Avoids highly energy-intensive silicon metal production. |
| Reaction Technology | Fixed-Bed Reactor (FBR) | Baseline | Reactive Distillation (RD) | Can reduce energy consumption by >75% researchgate.net |
| Reaction Activation | Thermal Heating | Dependent on required temperature | Mechanochemistry | Allows for lower reaction temperatures and high conversion rsc.org |
This table highlights key areas where green chemistry principles can be applied to improve energy efficiency in the trialkoxysilane production lifecycle.
Reaction Mechanisms and Chemical Transformations of Trialkoxysilanes
Hydrolysis Kinetics and Mechanisms of Triethoxysilanes
Hydrolysis is the initial and often rate-determining step in the sol-gel process of triethoxysilanes. nih.govafinitica.com It involves the substitution of the ethoxy groups (–OCH2CH3) with hydroxyl groups (–OH) from water. nih.gov This reaction is generally slow under neutral conditions (pH 7) and is therefore almost always catalyzed by either an acid or a base. researchgate.netcfmats.com
Influence of Catalysts (Acidic and Basic) on Hydrolysis Rate
Both acids and bases significantly accelerate the rate of hydrolysis, though through different mechanisms. cfmats.comgoogle.com
Under acidic conditions (typically pH < 5), an ethoxy group is rapidly protonated. nih.govgelest.com This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water. nih.gov The mechanism is generally considered to be an SN2-type reaction. nih.govgoogle.com Acid catalysis is effective for promoting hydrolysis while slowing down the subsequent condensation reactions, which allows for the formation of more linear, less branched polymer structures. tandfonline.comuni-saarland.de The rate of hydrolysis in an acidic medium is significantly greater than in a basic medium. gelest.com For example, the hydrolysis rate constant for tetraethoxysilane (TEOS) in an acidic medium with HCl was found to be in the range of 4.5 to 65 × 10⁻² M⁻¹ min⁻¹, depending on the acid concentration. nih.gov
Under basic conditions (typically pH > 7), the reaction is initiated by the attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov In an alkaline environment, deprotonated silanol (B1196071) groups can also act as nucleophiles. nih.gov This process also proceeds via a proposed S-N2-Si mechanism involving a pentacoordinate transition state. nih.gov Base catalysis tends to promote both hydrolysis and condensation, leading to the rapid formation of highly branched and condensed clusters. nih.govgelest.com The hydrolysis rate constants for TEOS in an alkaline medium (using ammonia (B1221849) as a catalyst) were found to range from 1.4 to 8 × 10⁴ s⁻¹, depending on the concentration of water and ammonia. nih.gov
| Silane (B1218182) | Catalyst/Medium | pH | Rate Constant (k) | Activation Energy (Ea) |
|---|---|---|---|---|
| TEOS | HCl | < 0.003 M HCl | 4.5 - 65 × 10⁻² M⁻¹ min⁻¹ | 11 - 16 kcal/mol |
| TEOS | NH₃ | 0.04 - 3 M NH₃ | 0.002 - 0.5 M⁻¹ h⁻¹ | 6 kcal/mol |
| TEOS | HCl | 3.134 | - | 31.52 kJ/mol |
| MTES | HCl | 3.134 | - | 57.61 kJ/mol |
Factors Governing Hydrolysis Progression (pH, Concentration, Temperature, Solvent Effects)
Several factors work in concert to determine the rate and extent of hydrolysis.
pH: As established, pH is a critical factor. The hydrolysis rate is at its minimum around neutral pH (pH 7) and increases significantly in both acidic and basic regimes. cfmats.comgelest.com For non-amino silanes, adjusting the pH to a range of 3 to 5 is common practice to initiate hydrolysis. cfmats.com
Concentration: The concentration of both the silane and water affects the reaction rate. cfmats.comelsevier.es Higher concentrations of reactants generally lead to a faster hydrolysis rate. cfmats.com The water-to-silane ratio is a key parameter; a sufficient amount of water is necessary for complete hydrolysis, and the rate can increase with higher water concentrations. elsevier.es
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. cfmats.comresearchgate.net An increase in temperature provides the necessary activation energy for the reaction to proceed more quickly. nih.gov For instance, the activation energy for the hydrolysis of TEOS in an acidic medium is reported to be between 11 and 16 kcal/mol (approx. 46-67 kJ/mol). nih.gov
Solvent Effects: The choice of solvent can impact the hydrolysis rate by affecting the solubility of the silane. cfmats.comelsevier.es Triethoxysilanes often have low solubility in water, so a co-solvent like ethanol (B145695) is frequently used to create a homogeneous solution. cfmats.comelsevier.es However, the presence of alcohol, a by-product of the hydrolysis reaction, can slow the reaction down due to the reversibility of the process (re-esterification). nih.govcfmats.com The polarity of the non-hydrolyzable group on the silicon, such as the ethoxymethyl group, also influences interactions with the solvent and thus the hydrolysis rate. researchgate.net
| Factor | Effect on Hydrolysis Rate | Underlying Principle |
|---|---|---|
| pH | Minimum at pH ~7; increases in acidic or basic conditions. cfmats.comgelest.com | Acid/base catalysis of the reaction. nih.gov |
| Water/Silane Ratio | Rate generally increases with higher water concentration. elsevier.es | Water is a key reactant; higher concentration drives the reaction forward. |
| Temperature | Rate increases with increasing temperature. cfmats.com | Provides activation energy for the reaction. nih.gov |
| Solvent | Co-solvents (e.g., ethanol) can increase solubility and rate, but excess alcohol can slow the reaction. cfmats.comelsevier.es | Affects reactant miscibility and reaction equilibrium (Le Chatelier's principle). cfmats.com |
Formation of Silanol Intermediates
The hydrolysis of a triethoxysilane molecule, such as triethoxy(ethoxymethyl)silane, proceeds in a stepwise manner, replacing one ethoxy group at a time. gelest.com This leads to the formation of a series of silanol intermediates:
First Hydrolysis Step: R-Si(OC₂H₅)₃ + H₂O ⇌ R-Si(OC₂H₅)₂(OH) + C₂H₅OH (Formation of Ethoxymethyl-diethoxy-silanol)
Second Hydrolysis Step: R-Si(OC₂H₅)₂(OH) + H₂O ⇌ R-Si(OC₂H₅)(OH)₂ + C₂H₅OH (Formation of Ethoxymethyl-ethoxy-silanediol)
Third Hydrolysis Step: R-Si(OC₂H₅)(OH)₂ + H₂O ⇌ R-Si(OH)₃ + C₂H₅OH (Formation of Ethoxymethyl-silanetriol)
Where R is the ethoxymethyl group (–CH₂OCH₂CH₃).
These silanol intermediates are generally unstable and highly reactive. scispace.comhydrophobe.org They readily participate in subsequent condensation reactions with other silanols or with unhydrolyzed ethoxy groups to form siloxane bonds. elsevier.es The persistence of these silanol species in solution is favored under acidic conditions, which allows for more controlled network formation. gelest.comtandfonline.com
Condensation Pathways and Network Formation
Following hydrolysis, the silanol intermediates undergo condensation to form a network of siloxane (Si-O-Si) bonds, releasing either water or alcohol as a by-product. nih.govelsevier.es These reactions are also influenced by the same factors that affect hydrolysis, particularly pH. elsevier.es
Oligosiloxane and Polysiloxane Formation through Condensation
Condensation can proceed via two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol-producing condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and a molecule of ethanol. nih.gov ≡Si-OH + C₂H₅O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH
These reactions initially form dimers and short linear or cyclic chains known as oligosiloxanes. scispace.comscispace.com As the reaction progresses, these oligomers continue to react, leading to the growth of larger, cross-linked three-dimensional networks known as polysiloxanes. researchgate.netresearchgate.net The structure of the final polymer can range from linear chains to branched polymers and cage-like structures (silsesquioxanes), depending on the reaction conditions. nii.ac.jp
Control over Condensation Rates and Network Structures
The final architecture of the polysiloxane network can be carefully controlled by manipulating the reaction conditions to favor specific reaction pathways. nih.govgelest.com
pH Control: This is the most powerful tool for controlling the network structure. uni-saarland.de
Acidic conditions (pH < 4) favor hydrolysis over condensation. scispace.com This leads to a higher concentration of silanol monomers before significant condensation begins, resulting in the formation of less-branched, more linear, or randomly branched polymers. nih.govnii.ac.jp
Basic conditions (pH > 7) promote rapid condensation, particularly of the more highly hydrolyzed species. nih.gov This results in the formation of more compact, highly branched, and particle-like structures. nih.govuni-saarland.de
Water/Silane Ratio: The amount of water influences the extent of hydrolysis before condensation becomes dominant. nih.gov Lower water ratios can lead to incomplete hydrolysis and the formation of polymers with residual alkoxy groups.
Temperature and Concentration: Higher temperatures and concentrations generally accelerate condensation rates, which can be used to control the speed of gelation or network formation. mdpi.com
By carefully tuning these parameters, it is possible to direct the condensation of this compound to produce materials with desired structures, from soluble linear oligomers to highly cross-linked inorganic-organic hybrid networks. conicet.gov.ar
Steric and Electronic Effects of Alkyl/Aryl Groups on Condensation
The condensation of trialkoxysilanes is a critical step in the formation of polysilsesquioxane networks. The rate and nature of this process are profoundly influenced by the steric and electronic properties of the non-hydrolyzable alkyl or aryl group attached to the silicon atom. acs.orguni-saarland.de
Electronic Effects: The electronic nature of the substituent group plays a significant role. Electron-withdrawing groups attached to the silicon atom increase the rate of hydrolysis, a precursor step to condensation. researchgate.net For instance, the hydrolysis of chloromethyl tris(2-methoxyethoxy)silane is reported to be 1600 times faster than that of the n-propyl substituted silane, compounds which have similar steric bulk. ingentaconnect.com Conversely, electron-donating groups, such as alkyl groups, tend to slow down the hydrolysis rate. researchgate.net This effect is attributed to the stabilization or destabilization of the transition state during the nucleophilic attack of water on the silicon atom.
Steric Effects: The size and branching of the alkyl or aryl group introduce steric hindrance, which can significantly retard condensation reactions. researchgate.net As the length and branching of an alkyl substituent increase, the rate of condensation decreases. researchgate.net For example, the significant steric bulk of a t-butyl group can inhibit both hydrolysis and condensation to such an extent that it prevents the formation of polymeric gels. osti.gov
Table 1: Influence of Substituent Groups on Trialkoxysilane Condensation This table is generated based on information from multiple sources.
| Substituent Type | Example Group | Electronic Effect | Steric Effect | Impact on Condensation Rate | Resulting Structure |
| Small Alkyl | Methyl, Ethyl | Weakly Donating | Low | Moderate | 3D Network |
| Long-chain Alkyl | n-Propyl | Donating | Moderate | Decreased researchgate.net | 3D Network (slower formation) |
| Branched Alkyl | t-Butyl | Donating | High | Severely Decreased / Inhibited researchgate.netosti.gov | Monomers / Oligomers |
| Electron-withdrawing | Chloromethyl | Withdrawing | Low | Increased ingentaconnect.com | 3D Network (faster formation) |
| Aryl | Phenyl, Naphthyl | Withdrawing | High | Retarded, favors intramolecular acs.orgresearchgate.net | Cyclic or Cage Structures (POSS) researchgate.net |
Nucleophilic Substitution Reactions in Trialkoxysilanes
Nucleophilic substitution is a fundamental reaction class for trialkoxysilanes. wikipedia.org In these reactions, an electron-rich species, the nucleophile, attacks the electron-deficient silicon atom, resulting in the displacement of a leaving group. wikipedia.orgksu.edu.sa For trialkoxysilanes like this compound, the ethoxy groups (–OC₂H₅) are common leaving groups.
The mechanism for this reaction at a silicon center is typically a bimolecular nucleophilic substitution (Sɴ2-Si). researchgate.net This process differs from the classic Sɴ2 reaction at a carbon center. Due to the larger size of the silicon atom and the accessibility of its d-orbitals, the reaction often proceeds through a stable pentacoordinate intermediate (a hypervalent species), rather than a simple transition state. ingentaconnect.comresearchgate.net
A primary example of nucleophilic substitution is the hydrolysis of the silane, where water acts as the nucleophile, attacking the silicon atom and displacing an alkoxy group to form a silanol (Si-OH). lookchem.comsolubilityofthings.com This reaction can be catalyzed by acids or bases. ingentaconnect.com The resulting silanols are highly reactive and subsequently participate in condensation reactions, another form of nucleophilic substitution where a silanol group attacks another silicon atom, displacing water or an alcohol molecule to form a siloxane (Si-O-Si) bond. ingentaconnect.com
Beyond hydrolysis, other nucleophiles can react with trialkoxysilanes. For instance, functionalized silsesquioxanes can be synthesized via nucleophilic substitution reactions on organotrialkoxysilanes that contain a suitable leaving group on the organic chain, such as the substitution of a chloride in octakis(3-chloropropyl)octasilsesquioxane. researchgate.netresearchgate.net Fluoride ions are particularly effective catalysts for reactions at the silicon center, as they are potent nucleophiles for silicon. researchgate.netopen.ac.uk
Hydrosilylation Reactions Involving Si-H Bonds
Hydrosilylation is a powerful reaction for forming silicon-carbon bonds. pageplace.deresearchgate.net It involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. pageplace.denih.gov This reaction is of significant industrial importance for the synthesis of organosilicon compounds, including many silane coupling agents. researchgate.netgoogle.com
It is crucial to note that This compound does not possess a Si-H bond and therefore cannot participate in hydrosilylation reactions. This transformation is characteristic of hydrosilanes, a class of compounds that includes trialkoxysilanes featuring a direct bond between silicon and hydrogen, such as Triethoxysilane (HSi(OC₂H₅)₃) . google.comchemeo.com
The hydrosilylation reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Speier's and Karstedt's catalysts. researchgate.netnih.gov However, catalysts based on other noble metals (Rh, Ir, Ru) and more recently, earth-abundant metals (Fe, Co, Ni), have also been developed. nih.govcsic.es The reaction with an alkene proceeds as follows:
R₃Si-H + H₂C=CHR' → R₃Si-CH₂-CH₂R'
The reaction generally yields the anti-Markovnikov addition product, where the silicon atom attaches to the less substituted carbon of the double bond. open.ac.uk The heat of hydrosilylation reactions typically ranges from 22 to 40 kcal/mole. pageplace.de This process allows for the synthesis of a wide variety of functional organosilanes by reacting a hydrosilane with an alkene or alkyne containing a desired functional group. researchgate.netgoogle.com
Table 2: Common Catalysts for Hydrosilylation Reactions This table is generated based on information from multiple sources.
| Catalyst Type | Specific Examples | Typical Substrates |
| Platinum-based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst researchgate.net | Alkenes, Alkynes researchgate.netgoogle.com |
| Other Noble Metals | Rhodium, Iridium, Ruthenium complexes nih.govcsic.es | Alkenes, Ketones, Imines nih.govcsic.es |
| Earth-Abundant Metals | Iron, Cobalt, Nickel complexes nih.gov | Alkenes, Alkynes nih.gov |
Sol Gel Science and Engineering with Trialkoxysilanes
Trialkoxysilanes as Key Precursors in Sol-Gel Processes
Trialkoxysilanes, with the general formula R'Si(OR)₃, are foundational precursors in sol-gel chemistry. mdpi.com Triethoxy(ethoxymethyl)silane belongs to this class, featuring a non-hydrolyzable ethoxymethyl group (R') and three hydrolyzable ethoxy groups (OR). The sol-gel process transforms these molecular precursors into a solid inorganic network through a sequence of hydrolysis and condensation reactions. nih.gov
The process begins with the hydrolysis of the ethoxy groups in the presence of water and a catalyst (typically an acid or a base). unm.edu In this step, the -OC₂H₅ groups are replaced with hydroxyl (-OH) groups, forming silanols and releasing ethanol (B145695) as a byproduct. dakenchem.com The rate of this reaction is influenced by factors such as pH, the water-to-silane ratio, and the solvent used. unm.edu
Following hydrolysis, the newly formed silanol (B1196071) groups undergo condensation reactions. This can occur either through a water-producing condensation (two silanols reacting to form a siloxane bond, Si-O-Si, and a water molecule) or an alcohol-producing condensation (a silanol reacting with a remaining ethoxy group to form a siloxane bond and an ethanol molecule). nih.gov These condensation reactions are responsible for the polymerization of the silane (B1218182) monomers, leading to the formation of oligomers and eventually a cross-linked, three-dimensional network that constitutes the gel. mdpi.com The non-hydrolyzable ethoxymethyl group remains attached to the silicon atom, becoming an integral part of the final silica (B1680970) network. nih.gov
Formation of Organically Modified Silicas (ORMOSILs)
The presence of the covalently bonded, non-hydrolyzable ethoxymethyl group in this compound makes it a prime candidate for the synthesis of Organically Modified Silicas, commonly known as ORMOSILs. researchgate.net These materials are organic-inorganic hybrids that merge the properties of both organic polymers and inorganic glasses. nih.gov
During the sol-gel process, the inorganic part of the network is formed through the hydrolysis and condensation of the triethoxy groups, creating a silica-like backbone (Si-O-Si). Simultaneously, the organic ethoxymethyl moieties are incorporated directly into this network. nih.gov This results in a composite material at the molecular level.
The nature of the organic group plays a crucial role in determining the final properties of the ORMOSIL. While specific studies on the ethoxymethyl group are lacking, analogous organo-functional groups are known to impart specific characteristics. For example, alkyl groups (like in octyltriethoxysilane) can introduce hydrophobicity, while vinyl groups (from vinyltriethoxysilane) can be used for subsequent organic polymerization. researchgate.netresearchgate.net The ethoxymethyl group in this compound would be expected to influence properties such as polarity, flexibility, and the refractive index of the final material. The synthesis of ORMOSILs allows for the creation of materials with tailored properties, combining the durability and rigidity of silica with the functionality and flexibility of organic components.
Control of Material Properties through Sol-Gel Parameters
The final properties of materials derived from this compound can be precisely controlled by manipulating various parameters during the sol-gel process. Although specific data for this compound is unavailable, the principles derived from studies of similar systems, like those involving TEOS and vinyltriethoxysilane (B1683064) (VTES), provide a clear framework. researchgate.net Key parameters include the type of catalyst, the water-to-silane molar ratio, temperature, and the choice of solvent. researchgate.net
Rheological Properties and Gelation Dynamics
The rheology of the sol, specifically its viscosity, evolves as the hydrolysis and condensation reactions proceed. Initially a low-viscosity liquid (the "sol"), the system's viscosity gradually increases as siloxane oligomers form and grow in size and complexity. researchgate.net The gel point is a critical transition where the liquid sol transforms into a solid-like network (the "gel") that can resist shear stress. researchgate.net
The time taken to reach this point, known as the gelation time, is highly dependent on sol-gel parameters. For instance, in TEOS/VTES hybrid systems, gelation time is influenced by temperature and the molar ratio of the precursors. researchgate.net Higher temperatures generally accelerate both hydrolysis and condensation, leading to shorter gelation times. researchgate.net The catalyst concentration and pH also have a profound effect on gelation dynamics.
Table 1: Example of Gelation Time for a TEOS/VTES System at Different Temperatures This table illustrates the general effect of temperature on gelation time in a related hybrid silane system and is not specific to this compound.
| Molar Ratio (TEOS/VTES) | Temperature (°C) | Gelation Time (min) |
| 1:1 | 30 | ~150 |
| 1:1 | 40 | ~90 |
| 1:1 | 50 | ~50 |
Source: Based on data patterns from rheological studies of TEOS/VTES systems. researchgate.net
Optical Properties of Sol-Gel Derived Materials
Sol-gel derived materials, particularly thin films and coatings, can be engineered to have specific optical properties, such as high transparency and a tailored refractive index. mdpi.com The transparency of coatings made from precursors like this compound is generally high, provided that the particle size within the sol remains much smaller than the wavelength of visible light, thus minimizing scattering. abmproceedings.com.br
Mechanical Properties of Cured Sol-Gel Systems (e.g., Flexibility, Elongation at Break)
The incorporation of organic groups like ethoxymethyl into the rigid silica network is a key strategy for modifying the mechanical properties of the resulting material. Pure silica glasses are typically hard but brittle. The organic moieties introduce a degree of flexibility, reducing internal stress and increasing the material's toughness. researchgate.net
While specific data on flexibility or elongation at break for this compound-derived materials are not available, studies on other ORMOSILs show that the size and nature of the organic substituent strongly influence these properties. researchgate.net Longer or more flexible organic chains can act as "spacers" between the inorganic cross-links, allowing for more deformation before fracture. This can lead to materials with improved elongation at break and a lower Young's modulus compared to unmodified silica. The presence of the ethoxymethyl group is expected to enhance the flexibility of the silica network, making it less prone to cracking, which is particularly important for thick coatings. researchgate.net
Chemical Resistance and Scratch Resistance of Sol-Gel Coatings
Sol-gel coatings are widely used to protect surfaces from chemical attack and mechanical damage. dakenchem.com The highly cross-linked siloxane (Si-O-Si) network provides a dense barrier that can resist penetration by corrosive agents and solvents. nih.govchemrevlett.com
The scratch resistance of a coating is related to its hardness and its ability to deform without fracturing. paint.org While the inorganic silica component contributes to hardness, the organic component can improve toughness and elastic recovery. researchgate.netevonik.com Silane-based coatings can form hard, SiO₂-like domains within the coating matrix, which significantly improves scratch resistance. evonik.com The ethoxymethyl group in a this compound-based coating would be expected to contribute to a balance of hardness and flexibility, potentially leading to a durable, scratch-resistant surface. Modifying sol-gel films with various silanes has been shown to enhance the corrosion resistance of metal substrates significantly. mdpi.comnih.govresearchgate.net
Kinetic Studies of Sol-Gel Processes
The transformation of trialkoxysilane precursors, such as this compound, into a solid material via the sol-gel process involves two fundamental chemical reactions: hydrolysis and condensation. The kinetics of these reactions—how fast they proceed and the structures they form—are critical in determining the properties of the final material. Kinetic studies are therefore essential for controlling the sol-gel process to achieve desired outcomes. These studies depend on various factors including pH, temperature, solvent type, and the water-to-silane ratio. youtube.comosti.gov
To accurately study the kinetics of sol-gel reactions, it is crucial to monitor the process in real-time, or in-situ. Several techniques are employed to track the consumption of silane precursors and the formation of intermediate species and the final siloxane network. ndhu.edu.tw
Optical and Light Scattering Methods: For organosilanes that are initially immiscible in water, techniques like optical turbidity scanning can monitor the hydrolysis reaction by tracking the dissolution of the neat silane phase into the aqueous solution. nih.govresearchgate.net As the silane dissolves, light transmission through the reaction vessel increases. Subsequently, as condensation leads to the formation of particles, the solution becomes turbid, causing a decrease in light transmission. nih.gov This particle formation and aggregation can be further confirmed and quantified using Dynamic Light Scattering (DLS). nih.govresearchgate.net
Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for probing the molecular changes during the sol-gel process. These methods can monitor the disappearance of Si-O-C bonds from the precursor and the appearance of Si-O-Si bonds that form the siloxane network backbone. nih.gov Raman spectroscopy, in particular, can provide quantitative information about the various transient intermediate products of hydrolysis. ndhu.edu.tw
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, especially ²⁹Si NMR, is one of the most informative techniques for studying sol-gel kinetics. It can distinguish between and quantify the different silicon species present in the solution, from the initial unreacted silane to partially and fully hydrolyzed monomers, dimers, and larger oligomers. ndhu.edu.twyoutube.com This allows for a detailed mapping of both the hydrolysis and condensation pathways. ¹H NMR can also be used to track the disappearance of alkoxy groups and the appearance of alcohol byproducts and silanol groups. nih.gov
Interactive Table: In-Situ Monitoring Techniques for Sol-Gel Kinetics
| Technique | Measured Parameter | Information Provided |
|---|---|---|
| Optical Turbidity Scanning | Light transmission/scattering | Rate of precursor dissolution (hydrolysis); Onset of particle formation (condensation) nih.gov |
| Dynamic Light Scattering (DLS) | Particle size distribution | Confirmation of condensation; Particle aggregation and growth rates nih.gov |
| FTIR/Raman Spectroscopy | Vibrational bond frequencies | Disappearance of Si-O-C bonds; Formation of Si-O-Si network bonds; Identification of intermediate species ndhu.edu.twnih.gov |
| ²⁹Si NMR Spectroscopy | Silicon chemical environment | Quantification of monomer, dimer, and oligomer species; Degree of condensation ndhu.edu.twyoutube.com |
Phase separation is a common and critical phenomenon in the sol-gel polymerization of organotrialkoxysilanes like this compound. The presence of a non-hydrolyzable organic group (the ethoxymethyl group) imparts a hydrophobic character to the molecule, leading to distinct behavior compared to fully inorganic tetra-alkoxysilanes. researchgate.net
Initially, many organosilanes are insoluble in the aqueous reaction medium, forming a separate liquid phase. This immiscibility creates a reaction interface where hydrolysis occurs, and the rate can be controlled by managing the interfacial area between the silane and the water. nih.govresearchgate.net
As the reactions proceed, even in solutions that appear macroscopically homogeneous and optically clear, microphase separation can occur. youtube.com This happens when partially condensed oligomeric intermediates, which may be more hydrophobic than the initial monomers, aggregate into small clusters or particles that are distinct from the bulk solvent. youtube.com This phenomenon can complicate kinetic analysis, for instance, by causing a gradual loss of signal in NMR spectroscopy as the separating species are no longer effectively detected. youtube.com
The tendency to phase separate is strongly influenced by the reaction conditions and the nature of the organic substituent. Factors that promote rapid condensation can lead to the formation of insoluble oily or resinous polymers that separate from the solution, preventing the formation of a monolithic gel. osti.govmdpi.com Understanding and controlling phase separation is therefore key to directing the sol-gel process toward the desired material outcome, whether it be discrete nanoparticles, a porous gel, or a dense coating.
Fabrication of Hybrid Organic-Inorganic Materials
Organotrialkoxysilanes are fundamental building blocks for creating hybrid organic-inorganic (OIH) materials, also known as ORMOSILs (Organically Modified Silicates). osti.gov These materials synergistically combine the properties of inorganic glasses (e.g., hardness, thermal stability) with those of organic polymers (e.g., flexibility, functionality) at the molecular level. mdpi.commdpi.com The organic group attached to the silicon atom, such as the ethoxymethyl group in this compound, is integrated into the final siloxane network, allowing for precise tuning of the material's properties.
The versatility and mild processing conditions of the sol-gel method make it an ideal platform for designing and synthesizing matrices for chemical and biological sensors. The resulting porous network can physically entrap indicator molecules without altering their chemical properties, while the matrix itself can be tailored for properties like optical transparency, mechanical stability, and permeability to the target analyte.
A common design strategy involves the co-polymerization of an organotrialkoxysilane with other precursors to create a robust and functional host matrix. For instance, hybrid films for pH sensing can be developed using Polydimethylsiloxane (PDMS) based materials. researchgate.net The synthesis involves reacting PDMS with a cross-linking silane, such as (3-aminopropyl)triethoxysilane, followed by hydrolysis and condensation. researchgate.net The resulting flexible and transparent hybrid matrix is then doped with a pH-sensitive dye, like phenolphthalein, which becomes physically entrapped within the silica network. researchgate.net
Similarly, functional textiles for pH sensing have been designed by applying a sol-gel solution containing an epoxy silane precursor (e.g., 3-glycidoxypropyltrimethoxysilane) and a non-toxic halochromic dye to a fabric. nih.gov The sol-gel process forms a durable, transparent coating that covalently binds to the textile fibers, immobilizing the sensor dye. The design of these matrices relies on selecting precursors that provide the necessary structural integrity, adhesion, and a microenvironment that allows the indicator molecule to interact with the analyte.
Interactive Table: Components of a Sol-Gel Sensor Matrix
| Component | Example Compound(s) | Function in Sensor Matrix |
|---|---|---|
| Inorganic Precursor | Tetraethyl Orthosilicate (TEOS), this compound | Forms the rigid, porous Si-O-Si backbone; provides structural integrity and thermal stability. researchgate.net |
| Organic/Hybrid Precursor | Polydimethylsiloxane (PDMS), (3-Aminopropyl)triethoxysilane | Imparts flexibility, hydrophobicity, and functional groups for adhesion or further modification. researchgate.net |
| Indicator Molecule | Phenolphthalein, Resorufin | Acts as the active sensing element that changes properties (e.g., color) in response to the target analyte. researchgate.netnih.gov |
| Solvent/Catalyst | Ethanol, Water, Acid/Base | Controls the hydrolysis and condensation reaction rates, influencing the final porosity and structure of the matrix. mdpi.com |
While sol-gel reactions are most commonly catalyzed by Brønsted acids (e.g., HCl) or bases (e.g., NH₄OH), Lewis acids can also play a significant role in promoting hydrolysis and condensation. A Lewis acid is a chemical species that can accept an electron pair. In the context of sol-gel chemistry, a Lewis acid catalyst functions by coordinating to an oxygen atom on the alkoxide (Si-OR) or silanol (Si-OH) group of the silane precursor. youtube.comndhu.edu.tw
This coordination enhances the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water during hydrolysis or by another silanol group during condensation. youtube.comndhu.edu.tw The general mechanism involves three steps:
Association: The Lewis acid coordinates to a Lewis basic site (an oxygen atom) on the silane precursor.
Nucleophilic Attack: The activated complex reacts with a nucleophile (water or a silanol group).
Dissociation: The Lewis acid catalyst de-coordinates from the product, regenerating it for the next catalytic cycle. youtube.com
Some organofunctional silanes may possess intrinsic Lewis acid or base characteristics that influence the sol-gel process and the final material morphology. nih.gov Furthermore, Lewis acids can be intentionally incorporated into the sol-gel matrix itself. For example, Lewis acids like aluminum chloride (AlCl₃) have been successfully immobilized within silica matrices via the sol-gel route to create heterogeneous catalysts for applications such as biodiesel production. This demonstrates the compatibility of Lewis acids with the sol-gel process and their potential to create materials with built-in catalytic sites for forming hybrid structures.
Table of Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| (3-Aminopropyl)triethoxysilane | APTES |
| (3-Glycidoxypropyl)trimethoxysilane | GPTMS |
| Aluminum chloride | AlCl₃ |
| Phenolphthalein | |
| Polydimethylsiloxane | PDMS |
| Resorufin | 7-Hydroxy-3H-phenoxazin-3-one |
| Tetraethyl Orthosilicate | TEOS |
Surface Engineering and Interfacial Phenomena
Trialkoxysilanes as Silane (B1218182) Coupling Agents
Trialkoxysilanes, including Triethoxy(ethoxymethyl)silane, are a class of organosilicon compounds essential for enhancing the performance of composite materials. nih.govshinetsusilicones.com These molecules, known as silane coupling agents, possess a unique dual-reactivity structure. nih.govnbinno.com Their general chemical formula is represented as Y-R-Si-X3. sunfar-silicone.comsilicone-surfactant.com
Y : Represents an organofunctional group that is compatible with and can react with an organic polymer matrix. sunfar-silicone.comsilicone-surfactant.comtcichemicals.com
R : Is a small alkyl chain that links the organofunctional group to the silicon atom. sunfar-silicone.com
Si : The central silicon atom.
X : Represents a hydrolyzable group, typically an alkoxy group like methoxy (B1213986) or ethoxy, which reacts with inorganic substrates. sunfar-silicone.comsilicone-surfactant.comtcichemicals.com
In the case of this compound, the ethoxymethyl group serves as the organofunctional moiety (Y-R), while the three ethoxy groups (-OC2H5) are the hydrolyzable moieties (X). silicone-surfactant.com This structure allows the silane to form stable chemical bonds with both inorganic fillers (e.g., glass fibers, silica) and organic resins, acting as an intermediary to improve adhesion and stress transfer between the two phases. nih.govnbinno.comsilicorex.com The effectiveness of these agents is crucial in applications ranging from reinforced plastics and adhesives to coatings and sealants. nbinno.comsilicone-surfactant.com
| Component | Description | Function | Example in this compound |
|---|---|---|---|
| Y-R | Organofunctional Group | Reacts with organic polymer matrix. | Ethoxymethyl |
| Si | Silicon Atom | Central atom connecting organic and inorganic functionalities. | Silicon |
| X | Hydrolyzable Group | Reacts with inorganic substrates after hydrolysis. | Ethoxy (-OC2H5) |
Mechanism of Adhesion Enhancement at Organic-Inorganic Interfaces
The primary mechanism by which silane coupling agents enhance adhesion is through the formation of a durable, chemically bonded interphase that bridges the organic polymer and the inorganic substrate. nbinno.com This process involves a series of chemical reactions on both sides of the interface.
The adhesion to inorganic surfaces is a multi-step process. gelest.com
Hydrolysis : The three ethoxy groups (Si-OR) of this compound react with water to form reactive silanol (B1196071) groups (Si-OH). This hydrolysis can be catalyzed by acids or bases. gelest.comhengdasilane.com
Condensation : These silanol groups can then condense with each other to form oligomeric siloxane structures (Si-O-Si). nih.govgelest.comvub.be
Hydrogen Bonding : The silanol groups of the hydrolyzed silane form hydrogen bonds with the hydroxyl groups (-OH) present on the surface of most inorganic substrates, such as glass, metals, and silica (B1680970). gelest.comvub.be
Covalent Bond Formation : Upon drying or curing, a dehydration reaction occurs, forming stable, covalent metallosiloxane bonds (Substrate-O-Si) at the interface. nih.govgelest.comresearchgate.net
This network of covalent bonds provides a strong and hydrolytically stable linkage between the silane coupling agent and the inorganic material. vub.beresearchgate.net
Simultaneously, the organofunctional group of the silane interacts with the organic polymer matrix. nih.gov The ethoxymethyl group of this compound can participate in several types of interactions:
Interpenetration and Entanglement : The organic chains of the silane layer can physically entangle with the polymer chains of the matrix. This interdiffusion creates an interpenetrating network at the interface, which enhances adhesion through mechanical interlocking. semanticscholar.org
Copolymerization/Grafting : If the polymer matrix contains reactive sites, the organofunctional group of the silane can undergo copolymerization or grafting reactions. For silanes with reactive groups like vinyl or methacrylate, this involves covalent bond formation with the polymer backbone during polymerization or curing. nih.govresearchgate.net This chemical integration ensures efficient stress transfer from the polymer to the inorganic filler. nbinno.com
Endcapping : In some polymer systems, silanes can react with the terminal functional groups of polymer chains, a process known as endcapping. This modifies the polymer ends and can improve compatibility and bonding with the silane-treated surface.
These interactions ensure that the silane molecule is firmly anchored in the polymer matrix, completing the chemical bridge to the inorganic substrate and significantly improving the mechanical and chemical resistance of the composite material. nbinno.com
Surface Modification for Hydrophobicity
This compound and other alkyltrialkoxysilanes are widely used to render naturally hydrophilic surfaces hydrophobic (water-repellent). gelest.comresearchgate.net This is achieved by altering the surface chemistry and energy of the substrate.
The wettability of a solid surface is determined by its surface free energy. semanticscholar.org Hydrophilic materials like glass and minerals have high surface energy due to the presence of polar hydroxyl groups, which readily form hydrogen bonds with water. researchgate.net
When this compound is applied to such a surface, the ethoxy groups hydrolyze and bond to the substrate as described previously. This process orients the nonpolar ethoxymethyl groups away from the surface, forming a low-energy, "hydrocarbon-like" outer layer. researchgate.net This new surface has a significantly lower surface energy, particularly reducing the polar component of the surface energy. semanticscholar.org
The change in surface energy directly impacts wettability, which is often quantified by the water contact angle (WCA). researchgate.net A high contact angle indicates poor wettability and hydrophobicity. By creating a low-energy surface, the silane treatment increases the WCA, causing water to bead up and run off rather than spreading across the surface. researchgate.netnih.gov This allows for the precise tailoring of surface wettability from hydrophilic to hydrophobic. nih.gov
| Property | Untreated Hydrophilic Surface | Surface Treated with this compound |
|---|---|---|
| Surface Chemistry | High density of polar hydroxyl (-OH) groups | Surface covered with nonpolar ethoxymethyl (-CH2OCH2CH3) groups |
| Surface Energy | High | Low |
| Wettability | High (Hydrophilic) | Low (Hydrophobic) |
| Water Contact Angle (WCA) | Low (<90°) | High (>90°) |
The ability of this compound to create a durable, hydrophobic surface makes it valuable for a variety of water-repellent applications. silanecouplingagent.comgoogle.com These treatments penetrate porous materials and bond chemically, providing long-lasting protection without sealing the pores, which allows the substrate to remain breathable. supremesilicones.com
Key applications include:
Construction Materials : Used as a penetrating sealer for concrete, masonry, and natural stone to prevent water ingress, which can cause damage from freeze-thaw cycles and inhibit the growth of mold and mildew. researchgate.net
Glass and Ceramics : Applied to glass surfaces to create water-repellent coatings for automotive windshields and architectural glass.
Fillers and Pigments : Treatment of inorganic fillers and pigments with silanes makes them hydrophobic, improving their dispersion in nonpolar polymer matrices and preventing clumping. researchgate.net
Textiles : Used to impart water repellency to fabrics in a durable manner. nih.gov
These coatings are valued for their durability and resistance to weathering and UV degradation, providing effective and lasting protection. supremesilicones.comnbinno.com
Impact of Alkyl Chain Length on Hydrophobic Properties
The hydrophobicity of a surface treated with an alkoxysilane is significantly influenced by the length of the non-hydrolyzable alkyl chain attached to the silicon atom. Generally, longer alkyl chains lead to a greater hydrophobic effect. This is because longer hydrocarbon chains are more effective at shielding the polar surface of the substrate from interaction with water.
Research comparing silanes with different alkyl chain lengths demonstrates this principle. For instance, nanoparticles functionalized with an octyl-silane (B7823203) (C8) were found to be highly hydrophobic, with a water contact angle of approximately 150.6°, whereas methyl-functionalized (C1) nanoparticles were hydrophilic, showing a water contact angle of 0°. researchgate.netd-nb.info This highlights the inability of a very short alkyl chain to form a sufficiently dense hydrophobic network to shield residual hydrophilic silanol groups on the surface. d-nb.info
This compound, with its short ethoxymethyl group, is expected to impart a degree of hydrophobicity, but one that is less pronounced than that achieved with longer-chain alkylsilanes like octyltriethoxysilane. The ethoxymethyl group provides a nonpolar character, but its limited length means it is less effective at creating a dense, water-repellent layer compared to longer alkyl chains. The effectiveness of the hydrophobic network is crucial, as defects or inhomogeneities can significantly reduce the water contact angle. d-nb.info
The relationship between alkyl chain length and water contact angle is not always linear. Studies have shown that hydrophobicity increases with chain length up to a certain point, after which it may plateau or even decrease if the long chains become disordered. nih.gov
Table 1: Comparison of Water Contact Angles for Surfaces Treated with Alkyl Silanes of Varying Chain Lengths
| Silane Functional Group | Alkyl Chain Length | Typical Water Contact Angle | Hydrophobicity Level |
|---|---|---|---|
| Methyl | C1 | ~0° | Hydrophilic |
| Ethoxymethyl | C2 (effective) | Moderate | Moderately Hydrophobic |
Note: The water contact angle for this compound is an estimation based on general principles, as specific data was not available in the searched literature.
Modification of Particulate Fillers and Pigments
The treatment of inorganic fillers and pigments with silanes like this compound is a common strategy to improve their compatibility with and dispersion in organic polymer matrices. nbinno.comrussoindustrial.ru The silane acts as a molecular bridge, with its ethoxy groups reacting with hydroxyl groups on the filler surface and its ethoxymethyl group interacting with the polymer matrix. nbinno.comspecialchem.com
Improved Dispersibility and Reduced Sedimentation
Silane coupling agents enhance the dispersion of filler particles by altering the surface chemistry of the filler. russoindustrial.ruosti.gov Untreated inorganic fillers are often hydrophilic and tend to agglomerate in hydrophobic polymer matrices. russoindustrial.ru Treatment with a silane like this compound functionalizes the filler surface, making it more organophilic and compatible with the polymer. specialchem.com This improved compatibility reduces the filler-filler interactions that lead to agglomeration and promotes better wetting of the filler by the polymer. nbinno.com
The mechanism involves the hydrolysis of the silane's ethoxy groups to form reactive silanols. These silanols then condense with hydroxyl groups on the filler surface, forming stable siloxane bonds (Si-O-Filler). russoindustrial.ruspecialchem.com The ethoxymethyl groups orient away from the surface, creating an organic-compatible interface that facilitates dispersion during compounding and prevents re-agglomeration. specialchem.comosti.gov This leads to a more homogeneous distribution of the filler within the composite, which is critical for achieving consistent and improved material properties. nbinno.com The result is a reduction in the viscosity of the filler-polymer mixture and a more stable dispersion with reduced sedimentation of the filler particles over time. nbinno.com
Enhancement of Moisture and Chemical Resistance in Filled Composites
The interface between the filler and the polymer matrix is often a weak point in a composite material, susceptible to degradation by moisture and chemicals. Water absorption can lead to swelling, debonding at the interface, and a decline in mechanical and electrical properties. scispace.comsemanticscholar.org
By creating strong, covalent bonds between the filler and the polymer matrix, silane coupling agents enhance the environmental resistance of the composite. nbinno.com The silane treatment reduces the number of hydrophilic hydroxyl groups on the filler surface, thereby lowering the water absorption of the composite. scispace.comsemanticscholar.orgencyclopedia.pub This improved interfacial adhesion prevents water from penetrating and accumulating in gaps and voids between the filler and the matrix. semanticscholar.org Studies on natural fiber composites have shown that silane treatment is an effective method for reducing water uptake and improving mechanical properties in wet conditions. scispace.comresearchgate.net By ensuring a more robust and water-resistant interface, composites treated with silanes like this compound exhibit greater durability and a longer service life when exposed to humid or chemically aggressive environments. nbinno.com
Surface Pretreatment for Corrosion Protection
Silane films are increasingly used as an environmentally friendly alternative to traditional chromate (B82759) conversion coatings for the corrosion protection of metallic substrates. researchgate.netresearchgate.net These films can act as a physical barrier, limiting the access of corrosive species to the metal surface, and can also improve the adhesion of subsequent organic coatings. researchgate.netchemrevlett.com
Silane Films on Metallic Substrates (e.g., Aluminum, Copper, Bronze)
This compound can be applied to various metallic substrates, including aluminum, copper, and bronze, to form a protective silane film. researchgate.netresearchgate.netuakron.edu The process involves the hydrolysis of the triethoxy groups in the presence of water to form silanol (Si-OH) groups. These silanol groups then condense with metal hydroxide (B78521) groups (Me-OH) on the substrate surface, forming covalent metallo-siloxane bonds (Me-O-Si). researchgate.net Further condensation between adjacent silanol groups results in a cross-linked polysiloxane network on the metal surface.
This process has been successfully applied to various metals:
Aluminum: Silane treatments can significantly improve the corrosion resistance of aluminum alloys. researchgate.netuakron.eduuakron.edu The silane film provides a barrier to corrosive ions and enhances the adhesion of paint or other organic coatings. researchgate.net
Copper and Bronze: Silane coatings have been shown to be effective in protecting copper and bronze from corrosion. researchgate.net Specific functional silanes, such as those with mercapto groups, have demonstrated strong performance on these substrates, but the barrier-forming principle applies to alkoxysilanes as well. researchgate.netresearchgate.net
The effectiveness of the treatment depends on factors such as the cleanliness of the substrate, the pH of the silane solution, and the curing conditions. researchgate.netchemrevlett.com
Barrier Properties of Silane Coatings
The primary mechanism by which silane coatings protect against corrosion is by acting as a physical barrier. chemrevlett.comntnu.no The dense, cross-linked siloxane network physically obstructs the transport of water, oxygen, and ions (such as chloride) to the metal surface, which are necessary for corrosion to occur. ntnu.nomdpi.com
The hydrophobicity imparted by the organic group of the silane—in this case, the ethoxymethyl group—further contributes to the barrier properties by repelling water from the surface. scielo.br While this compound has a relatively short organic chain, the formation of a well-cured, dense film is critical to its protective function. Research indicates that the water barrier properties of silane films are highly dependent on the film's thickness and density, which are influenced by curing temperature and time. ntnu.noresearchgate.net A well-formed silane film can significantly reduce the rate of corrosion on metallic substrates. uakron.eduuakron.edu
Role of Silane Type in Hybrid Film Performance
The performance and properties of hybrid films are critically dependent on the specific type of silane precursor used in their formulation. The molecular structure of the silane, particularly its organic functional group (or lack thereof) and the nature of its hydrolyzable alkoxy groups, dictates the formation of the siloxane network, its interaction with substrates, and its compatibility with organic polymers. This compound is a non-functional, trialkoxy silane, and its role is best understood by comparing it with other silanes possessing different structural features.
Non-Functional vs. Functional Silanes
Silanes can be broadly categorized as non-functional or functional.
Non-functional silanes , such as this compound, have an organic substituent (e.g., ethoxymethyl) that does not chemically react with an organic polymer matrix. mdpi.com Their primary role is to modify surface energy, act as cross-linking agents, and provide a barrier effect. mdpi.com They are effective at making surfaces hydrophobic and can improve performance by physically blocking the ingress of corrosive species.
Functional silanes possess an organofunctional group (e.g., amino, epoxy, vinyl, or methacryloxy) that can form covalent bonds with an organic resin matrix. innovationforever.comresearchgate.net This dual reactivity allows them to act as true coupling agents, forming a chemical bridge between an inorganic surface and an organic coating, which significantly enhances adhesion and mechanical properties. mdpi.comresearchgate.net Studies have shown that functional silanes containing epoxy, amine, or mercapto groups offer superior corrosion protection compared to non-functional silanes by providing stronger interfacial adhesion. innovationforever.com For instance, in coatings for galvanized steel, the order of corrosion inhibition was found to be MPTMS ≈ APTES > GPTMS > TEOS, demonstrating the superior performance of functional silanes over the non-functional tetraethoxysilane (TEOS). innovationforever.com
Effect of Alkyl Chain Length on Hydrophobicity
For non-functional alkyl silanes like this compound, the length of the alkyl chain is a crucial factor in determining the hydrophobicity of the resulting film. Research consistently shows that longer alkyl chains lead to a greater water-repellent effect by reducing the surface energy of the coating. mdpi.comd-nb.info
A direct comparison between this compound (a C1 alkyl chain equivalent) and Trimethoxy(octyl)silane (a C8 alkyl chain) for functionalizing silica nanoparticles revealed a stark difference in performance. d-nb.inforesearchgate.net The nanoparticles treated with the short-chain this compound remained hydrophilic, with a water contact angle of 0°, similar to untreated nanoparticles. d-nb.inforesearchgate.net In contrast, those treated with the longer-chain Trimethoxy(octyl)silane became highly hydrophobic, exhibiting a water contact angle of over 150°. d-nb.inforesearchgate.net This demonstrates that while this compound can modify a surface, its ability to impart hydrophobicity is limited by its short alkyl group.
| Silane Type | Alkyl Chain | Resulting Surface Property | Water Contact Angle |
|---|---|---|---|
| This compound | Short (C1 equivalent) | Hydrophilic | ~0° d-nb.inforesearchgate.net |
| Trimethoxy(octyl)silane | Long (C8) | Superhydrophobic | >150° d-nb.inforesearchgate.net |
Role in Barrier Properties and Pore Blocking
One of the key applications for non-functional silanes is to enhance the barrier properties of coatings. Pores, pinholes, and other defects in a coating are primary pathways for water and corrosive ions to reach the metal substrate. bibliotekanauki.pl Silane sols, through a sol-gel process, can penetrate and clog these defects.
A study on polyester (B1180765) powder coatings applied to aluminum investigated the effect of surface treatment with sols of this compound (TEMS) and Triethoxyethylsilane (TEES). bibliotekanauki.pl Both silanes were found to diminish water uptake, particularly during the initial, rapid phase of water sorption, which is attributed to the filling of pores. bibliotekanauki.pl The effectiveness of this pore-blocking mechanism was evaluated using Electrochemical Impedance Spectroscopy (EIS), a technique that measures the electrical capacitance of the coating; an increase in capacitance corresponds to water absorption. bibliotekanauki.plmdpi.com The results indicated that treatment with either TEMS or TEES sol significantly reduced the change in impedance over time compared to untreated samples, confirming a reduction in water ingress. bibliotekanauki.pl The study noted practically no difference in the performance between TEMS and TEES for this application. bibliotekanauki.pl
| Coating Treatment | Mechanism | Effect on Water Uptake (Measured by EIS) |
|---|---|---|
| Untreated Polyester Coating | N/A | High initial water uptake due to pores and defects. bibliotekanauki.pl |
| Treated with this compound (TEMS) Sol | Clogging of pores and cracks with sol particles. bibliotekanauki.pl | Significantly reduced water uptake. bibliotekanauki.pl |
| Treated with Triethoxyethylsilane (TEES) Sol | Clogging of pores and cracks with sol particles. bibliotekanauki.pl | Significantly reduced water uptake, similar to TEMS. bibliotekanauki.pl |
Advanced Applications in Materials Science and Engineering
Development of Silicone-Based Adhesives, Sealants, and Surface Treatments
Triethoxy(ethoxymethyl)silane plays a crucial role as a crosslinker and adhesion promoter in the formulation of silicone-based adhesives and sealants. In these applications, the triethoxy groups of the silane (B1218182) can hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanol groups can then condense with other silanol groups on the silicone polymer chains or on the surface of an inorganic substrate, forming stable siloxane (Si-O-Si) bonds. This crosslinking process is fundamental to the curing of room-temperature-vulcanizing (RTV) silicone sealants, transforming the liquid polymer into a durable, flexible elastomer.
The ethoxymethyl group, being non-reactive, modifies the properties of the resulting silicone network. It can influence the flexibility, modulus of elasticity, and water repellency of the cured adhesive or sealant. By carefully controlling the amount of this compound in the formulation, manufacturers can tailor the mechanical properties of the final product to meet specific performance requirements. wacker.comwacker.com
As a surface treatment agent, this compound is used to modify the surface of inorganic materials such as glass, metals, and mineral fillers. shinetsusilicones.comusi-chemical.com The silane hydrolyzes and bonds to the substrate surface, creating a durable layer that alters the surface energy. This treatment can improve the adhesion of subsequent coatings or adhesives and enhance the compatibility between inorganic fillers and organic polymer matrices. The ability of silanes to act as a bridge between dissimilar materials is a key factor in their widespread use in industrial applications. wacker.com
| Property | Effect of this compound |
| Adhesion | Improves adhesion to inorganic substrates. powerchemical.com |
| Crosslinking | Acts as a moisture-activated crosslinker in RTV silicones. powerchemical.com |
| Mechanical Properties | Can be used to control the degree of curing and modify properties like elongation at break and modulus of elasticity. wacker.comwacker.com |
| Surface Modification | Renders surfaces water repellent and improves dispersibility of fillers. wacker.comwacker.com |
Reinforcement of Polymeric Structures (e.g., Polyesters, Nafion, Surlyn)
The reinforcement of polymeric structures with inorganic fillers is a common strategy to enhance their mechanical properties. However, the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic polymer matrices often leads to poor interfacial adhesion and, consequently, suboptimal performance. This compound can be employed as a coupling agent to bridge this interface.
In polyester (B1180765) composites, for instance, mineral fillers are often added to improve stiffness and reduce cost. Treating the filler with this compound can significantly improve its dispersion within the polyester resin and strengthen the bond between the filler and the polymer matrix. icm.edu.plvot.pl The silane molecules bond to the filler surface via their triethoxy groups, while the ethoxymethyl group interacts with the polyester matrix, leading to a composite material with improved tensile strength and modulus. icm.edu.plvot.pl
While direct studies on the use of this compound with Nafion and Surlyn are limited, the principles of its function as a coupling agent are applicable. Nafion, a perfluorosulfonic acid polymer, is often used in proton exchange membranes for fuel cells. The incorporation of inorganic fillers can enhance its mechanical and thermal stability. Silane treatment of these fillers can improve their compatibility with the Nafion matrix, leading to better membrane performance. nih.govamazonaws.com Similarly, in Surlyn, an ionomer, silane-treated fillers can lead to enhanced mechanical properties by improving the filler-polymer interaction.
| Polymer | Application of Silane Coupling Agent | Resulting Improvement |
| Polyesters | Surface treatment of mineral fillers. icm.edu.plvot.pl | Improved adhesion, increased stiffness, and enhanced tensile strength. icm.edu.pl |
| Nafion | Modification of inorganic fillers to improve compatibility. nih.govamazonaws.com | Enhanced mechanical and thermal stability of composite membranes. nih.gov |
Advanced Coatings and Functional Films
This compound is a key ingredient in the formulation of advanced coatings and functional films, where it contributes to properties such as heat resistance, durability, and adhesion.
Heat-Resistant and Industrial Coatings
In heat-resistant coatings, silanes are used to improve the thermal stability of the binder resin. wacker.com this compound can be incorporated into silicone resins or used as an additive in organic resins to enhance their performance at elevated temperatures. wacker.com The formation of a stable siloxane network upon curing contributes to the coating's ability to withstand high temperatures without degradation.
In industrial coatings, the primary role of silanes is to improve adhesion to the substrate and enhance the coating's resistance to moisture and chemicals. wacker.comwacker.com By promoting a strong bond between the coating and the substrate, this compound helps to prevent delamination and corrosion, thereby extending the service life of the coated article. paint.org
Aqueous Sol-Gel Coating Systems for Hybrid Production
Aqueous sol-gel processes offer an environmentally friendly route to the production of thin, functional coatings. This compound can be used as a precursor in these systems to create organic-inorganic hybrid coatings. wacker.comwacker.com The process involves the hydrolysis and condensation of the silane in an aqueous solution to form a sol, which is then applied to a substrate. Upon drying and curing, the sol is converted into a solid gel film.
The resulting hybrid coating combines the properties of both the inorganic silicate (B1173343) network (hardness, thermal stability) and the organic ethoxymethyl groups (flexibility, hydrophobicity). mdpi.com By co-condensing this compound with other organosilanes or metal alkoxides, it is possible to create a wide range of hybrid coatings with tailored properties for specific applications, such as scratch-resistant or anti-corrosive coatings. google.comresearchgate.netnih.gov The treatment of powder coatings with sols of similar silanes has been shown to decrease water uptake by clogging pores and cracks in the coating. bibliotekanauki.pl
Nanotechnology Applications
The advent of nanotechnology has opened up new possibilities for creating materials with unprecedented properties. This compound is finding increasing use in this field, particularly in the development of hybrid nanomaterials.
Compatibility with Silica (B1680970) Nanoparticles for Hybrid Materials
Silica nanoparticles are widely used as reinforcing fillers in polymers and as building blocks for functional coatings. However, their high surface energy often leads to agglomeration, which can be detrimental to the performance of the final material. Surface modification of silica nanoparticles with this compound can improve their compatibility with organic matrices and enhance their dispersion.
The silane molecules can be grafted onto the surface of the silica nanoparticles, creating a hydrophobic layer that prevents agglomeration and promotes interaction with the surrounding polymer. mdpi.com This approach is used to create nanocomposites with improved mechanical properties, thermal stability, and optical transparency. researchgate.net In sol-gel processes, the in-situ formation of silica nanoparticles in the presence of alkyl silanes can lead to the formation of superhydrophobic coatings. mdpi.com Organically modified silanes can also aggregate to form nanoparticles themselves, which can act as hosts for other molecules. nih.gov
| Application | Role of this compound | Benefit |
| Heat-Resistant Coatings | Enhances thermal stability of the binder. wacker.com | Improved performance at high temperatures. |
| Industrial Coatings | Promotes adhesion and improves moisture/chemical resistance. wacker.comwacker.com | Extended service life and corrosion protection. paint.org |
| Sol-Gel Coatings | Precursor for organic-inorganic hybrid films. wacker.comwacker.com | Creation of coatings with tailored properties like hardness and hydrophobicity. mdpi.com |
| Nanocomposites | Surface modifier for silica nanoparticles. mdpi.com | Improved dispersion and enhanced mechanical properties. researchgate.net |
Formation of Monodisperse Colloidal Silica Spheres
The synthesis of monodisperse colloidal silica spheres, which are uniform spherical nanoparticles, is a cornerstone of materials science, and alkoxysilanes like this compound are central to this process. The most well-established method for this synthesis is the Stöber process, which involves the hydrolysis and condensation of an alkoxysilane precursor in an alcohol medium, typically catalyzed by ammonia (B1221849). uu.nlnih.gov
Hydrolysis: The alkoxy groups (ethoxy groups in this case) on the silane molecule react with water to form silanol groups (Si-OH).
Condensation: The silanol groups then react with each other or with remaining alkoxy groups to form siloxane bridges (Si-O-Si), releasing water or alcohol. This process builds the silica network that constitutes the spheres.
The formation and growth of these particles are governed by a surface reaction-limited condensation of hydrolyzed monomers or small oligomers. uu.nl The final particle size and uniformity (monodispersity) are highly dependent on several factors, including the concentrations of the reactants (silane, water, ammonia), the type of alcohol used as a solvent, and the reaction temperature. researchgate.net
While tetrafunctional silanes like tetraethoxysilane (TEOS) are commonly used to create a highly cross-linked silica network (designated as Q-type structures), the use of a trifunctional organo-alkoxysilane like this compound results in a modified structure. uu.nl The non-hydrolyzable ethoxymethyl group (Si-C bond) means that the resulting network is less condensed, creating what are known as organo-silica spheres with different properties compared to pure silica spheres. uu.nl These differences can include lower mass density and greater microporosity. uu.nl
Table 1: Comparison of Properties: Pure Silica vs. Organo-Silica Spheres
| Property | Silica Spheres (from TEOS) | Organo-Silica Spheres (from APS/TEOS mix) |
|---|---|---|
| Precursor Type | Quaternary (Q) | Ternary (T) and Quaternary (Q) |
| Mass Density | ~1.98 g/cm³ | ~1.51 g/cm³ |
| Network Structure | More condensed | Less condensed |
| Porosity | Lower | Higher microporosity |
This table is generated based on data from a study comparing pure silica spheres with organo-silica spheres made from a mix of 3-aminopropyltriethoxysilane (APS) and TEOS, illustrating the typical effects of incorporating organo-alkoxysilanes. uu.nl
Applications in Biosensors and Drug Delivery Systems
The ability of silanes to act as coupling agents makes them invaluable in biomedical applications such as biosensors and drug delivery systems. They form stable chemical links between inorganic substrates (like silica or glass) and organic molecules (like bioreceptors or drugs).
In the field of biosensors , surface functionalization is a critical step for immobilizing bioreceptors (e.g., antibodies, enzymes) onto a transducer surface. nih.gov Silanes are used to create an organized monolayer on silicon dioxide (SiO₂) surfaces. nih.gov The alkoxy groups of the silane react with the hydroxyl groups on the substrate, while the silane's organic functional group is chosen to facilitate the attachment of specific biomolecules. mdpi.com For example, amine-terminated silanes are often used to couple with carboxylic acid groups on antibodies, forming a stable amide bond and ensuring the correct orientation for antigen binding. nih.gov this compound can be used to modify surfaces, providing a specific chemical functionality for subsequent bio-conjugation.
In drug delivery , mesoporous silica nanoparticles (MSNs) are widely explored as carriers due to their high surface area, large pore volume, and biocompatibility. researchgate.netmdpi.com Silane chemistry is employed both in the synthesis of these nanoparticles and in their subsequent surface modification. nih.govnih.gov Functionalizing the surface of MSNs with different silanes can control the drug loading capacity and modulate the release kinetics. nih.gov The surface properties can be tailored to be more hydrophobic or hydrophilic, influencing how the carrier interacts with the drug and the physiological environment. nih.gov This modification can also prevent particle agglomeration and deposition under physiological conditions, which is crucial for effective delivery. nih.gov
Stone Preservation and Consolidants
Alkoxysilanes are regarded by many conservators as among the most effective materials for the preservation and consolidation of weathered stone, particularly siliceous sandstones. culturalheritage.orgrestorative-products.com Deteriorated stone loses its strength as the natural binder between mineral grains breaks down. Consolidants are liquid treatments designed to penetrate the porous stone and form a new, durable binder in situ. researchgate.netresearchgate.net
The process involves applying the low-viscosity alkoxysilane solution to the stone. The liquid is drawn deep into the pores via capillary action. researchgate.net Inside the stone, the silane undergoes hydrolysis and condensation, triggered by atmospheric moisture and moisture present in the stone's pores. This sol-gel process results in the formation of a stable, cross-linked silica gel network that adheres to the mineral grains, restoring cohesion and strength to the weathered material. researchgate.net
Key advantages of using alkoxysilanes like this compound include:
Deep Penetration: Their monomeric nature and low viscosity allow them to penetrate deeply into the fine pores of the stone before polymerization begins. culturalheritage.org
Chemical Compatibility: The resulting polymer is a form of silica, which is chemically similar to the binder in siliceous sandstones, ensuring good compatibility. culturalheritage.org
No Pore Blocking: When correctly formulated and applied, they strengthen the stone without completely blocking the pores, allowing the stone to "breathe" and transport moisture vapor, which is critical for its long-term durability.
Research has shown that alkoxysilane treatments can significantly improve the mechanical properties of weathered stone. culturalheritage.org However, their performance can vary depending on the specific type of stone and the solvent used in the formulation. culturalheritage.orgresearchgate.net
Table 2: Common Alkoxysilanes Used in Stone Consolidation
| Compound Name | Functionality | Key Feature |
|---|---|---|
| Tetraethoxysilane | Tetrafunctional | Forms a rigid, highly cross-linked silica network. |
| Triethoxymethylsilane | Trifunctional | Forms a slightly more flexible network due to the methyl group. |
This compound functions similarly to Triethoxymethylsilane as a trifunctional consolidant. culturalheritage.org
Enhancing Interfacial Adhesion in Asphalt Mixtures
The durability of asphalt pavement is highly dependent on the adhesive bond between the asphalt binder (bitumen) and the mineral aggregate. nih.gov Moisture can penetrate the asphalt mixture and strip the binder from the aggregate surface, a phenomenon known as moisture damage or stripping, which leads to premature pavement failure. e-asphalt.comnouryon.com Silane coupling agents (SCAs) are effective anti-stripping additives used to promote interfacial adhesion and enhance the moisture resistance of asphalt mixtures. researchgate.netmdpi.com
This compound functions as a molecular bridge at the asphalt-aggregate interface. The mechanism involves a dual reaction:
The triethoxy groups on the silane hydrolyze into reactive silanol (Si-OH) groups. These silanols then form strong, water-resistant covalent bonds (Si-O-Aggregate) with the hydroxyl groups present on the surface of the aggregate, particularly acidic aggregates like granite. nih.gov
The non-hydrolyzable, organophilic ethoxymethyl group has a chemical affinity for the hydrocarbon-rich asphalt binder, forming a strong bond with it. e-asphalt.com
This durable chemical linkage created by the silane significantly improves the bond between the binder and the aggregate, making it much more resistant to displacement by water. nouryon.com The use of SCAs leads to measurable improvements in the performance of asphalt mixtures, including better resistance to water damage, rutting, and low-temperature cracking. nih.govresearchgate.net
Table 3: Effect of Silane Coupling Agent on Asphalt Mixture Properties
| Property Test | Unmodified Mixture | Silane-Modified Mixture | Improvement |
|---|---|---|---|
| Boiling Test | Significant stripping | Minimal to no stripping | Enhanced adhesion |
| Immersion Marshall Stability | Lower stability after immersion | Higher retained stability | Improved water resistance |
| Freeze-Thaw Splitting Test | Lower tensile strength ratio | Higher tensile strength ratio | Increased durability |
This table presents a generalized summary of findings from various studies on the effects of silane coupling agents on asphalt mixtures. nih.govmdpi.com
Analytical and Spectroscopic Characterization of Trialkoxysilanes and Derivatives
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Reaction Monitoring
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for the structural elucidation of trialkoxysilanes and for monitoring the chemical transformations they undergo. mdpi.com These methods are sensitive to the vibrations of specific chemical bonds within a molecule, offering a molecular fingerprint that can be used for identification and quantitative analysis. uni-saarland.dersc.org
Key vibrational bands in trialkoxysilanes like Triethoxy(ethoxymethyl)silane include those associated with Si-O-C, C-H, and Si-C bonds. The positions and intensities of these bands provide information about the molecular structure. For instance, the Si-O-Si asymmetric stretching vibrations are typically observed in the range of 1000-1150 cm⁻¹, while symmetric stretching modes appear around 800 cm⁻¹. mdpi.comsemanticscholar.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
| Si-O-Si Asymmetric Stretch | 1000 - 1150 | mdpi.comsemanticscholar.org |
| Si-O-Si Symmetric Stretch | ~800 | mdpi.com |
| Si-OH Stretch | ~955-960 | mdpi.comresearchgate.net |
| O-Si-O Rocking | ~455 | mdpi.com |
| Si-(OCH₃)₂ Symmetric Vibration | ~620 | scirp.org |
| Si-O-Si Condensation Product | 500 - 600 | scirp.org |
The sol-gel process, which involves the hydrolysis and subsequent condensation of alkoxysilanes, can be effectively monitored in situ using FT-IR and Raman spectroscopy. nih.gov During hydrolysis, the intensity of the vibrational bands corresponding to the Si-O-C alkoxy groups decreases, while new bands associated with the formation of Si-OH (silanol) groups emerge, typically around 955-960 cm⁻¹. mdpi.comresearchgate.net
As the condensation reaction proceeds, where silanol (B1196071) groups react to form siloxane (Si-O-Si) bridges, the intensity of the Si-OH bands decreases, and the characteristic Si-O-Si bands grow in intensity. uni-saarland.de This allows for the kinetic study of both hydrolysis and condensation reactions under various conditions. tandfonline.commdpi.com For example, Raman spectroscopy can be used to follow the decrease in the intensity of the Si-(OCH₃)₂ symmetric vibration at approximately 620 cm⁻¹ during hydrolysis and the concurrent increase of the Si-O-Si peak between 500-600 cm⁻¹ during condensation. scirp.org
Once the sol-gel process is complete and the solvent is removed, the resulting xerogel can be characterized by vibrational spectroscopy to understand its final structure. FT-IR spectra of xerogels reveal the extent of condensation through the relative intensities of the residual Si-OH and the prominent Si-O-Si bands. semanticscholar.orgnih.gov The position and width of the Si-O-Si bands can also provide information about the ring structures and network connectivity within the xerogel. mdpi.comuni-saarland.de
Similarly, when trialkoxysilanes are used to coat surfaces, FT-IR and Raman spectroscopy can confirm the presence of the coating and analyze its chemical structure and bonding to the substrate. cuny.edu Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing surface layers. uni-saarland.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of molecules like this compound. nih.gov It provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ²⁹Si. For trialkoxysilanes, ¹H and ¹³C NMR are used to confirm the structure of the organic substituents, while ²⁹Si NMR is particularly powerful for probing the silicon environment and the degree of condensation in siloxane networks. mdpi.comkobv.de
The development of two-dimensional NMR techniques has further enhanced the ability to analyze complex structures and their connectivity. libretexts.org
²⁹Si NMR spectroscopy is highly sensitive to the number of bridging oxygen atoms attached to a silicon atom in a silicate (B1173343) or siloxane structure. berkeley.edu This makes it an excellent tool for characterizing the extent of polymerization in materials derived from trialkoxysilanes. The chemical shift of a ²⁹Si nucleus is influenced by its local electronic environment, which changes with the number of siloxane bonds. mdpi.comberkeley.edu
A common notation, Qⁿ, is used to describe the silicon environments, where 'n' represents the number of bridging oxygen atoms bonded to the silicon. For trialkoxysilanes, which are trifunctional, the notation Tⁿ is often used.
T⁰ : Monomeric species, no Si-O-Si bonds.
T¹ : End-groups, one Si-O-Si bond.
T² : Linear middle groups, two Si-O-Si bonds.
T³ : Fully condensed, three-dimensional network sites, three Si-O-Si bonds.
The chemical shifts for these species appear in distinct regions of the ²⁹Si NMR spectrum, allowing for their quantification. mdpi.com For example, in silicate systems, isolated Q⁰ units have chemical shifts in the range of -65 to -75 ppm, while Q¹ species appear between -78 and -82.5 ppm, and Q² tetrahedra are found from -84 to -87.5 ppm. mdpi.com The chemical shifts for T species follow a similar trend, becoming more negative with an increasing degree of condensation. mdpi.com
| Silicon Species | Description | Typical ²⁹Si Chemical Shift Range (ppm) | References |
| Q⁰ / T⁰ | Isolated silicate units / Monomer | -65 to -75 | mdpi.com |
| Q¹ / T¹ | End groups in chains | -78 to -82.5 | mdpi.com |
| Q² / T² | Middle groups in chains | -84 to -87.5 | mdpi.com |
| T² | Dimeric species | ~-57 | mdpi.com |
| T³ | Fully condensed network | ~-66 | mdpi.com |
| Q³ | Silicate network with one non-bridging oxygen | ~-101 | mdpi.com |
| Q⁴ | Fully condensed silica (B1680970) network | ~-110 | mdpi.com |
By deconvoluting the overlapping signals in the ²⁹Si MAS NMR spectrum, the relative abundance of each Tⁿ species can be determined, providing a quantitative measure of the degree of condensation and the average silicate chain length in the resulting material. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net For a compound like this compound, MS can confirm its molecular weight and provide insights into its bond strengths through the analysis of its fragments upon ionization. nih.gov
Different ionization techniques can be employed, such as electron ionization (EI) or atmospheric pressure chemical ionization (APCI). nih.govnasa.gov Gas chromatography-mass spectrometry (GC-MS) is a common setup for analyzing volatile silanes, where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. nih.gov
Analysis of the fragmentation pattern can help in identifying the structure of the parent molecule. For example, in the mass spectrum of this compound, characteristic fragments corresponding to the loss of ethoxy groups or other parts of the molecule would be observed. The mass spectrum of a related compound, bis(triethoxysilylpropyl) monosulfide, shows fragmentation corresponding to the cleavage of the bonds in the propyl and ethoxy groups. lcms.cz
The following table shows an example of the top 5 peaks from a GC-MS analysis of a similar compound, Triethoxymethylsilane, which indicates the relative abundance of different fragments.
| m/z | Relative Intensity | Possible Fragment | Reference |
| 163 | 99.99 | [M-CH₃]⁺ | nih.gov |
| 133 | 53.63 | [M-OC₂H₅-H₂]⁺ | nih.gov |
| 119 | 44.70 | [Si(OC₂H₅)₂-H]⁺ | nih.gov |
| 77 | 31.17 | [Si(OC₂H₅)-2H]⁺ | nih.gov |
| 43 | 22.51 | [C₃H₇]⁺ | nih.gov |
High-resolution mass spectrometry can provide the exact mass of the molecule and its fragments, which allows for the determination of the elemental composition. researchgate.net
X-ray Diffraction (XRD) for Crystalline Structures
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. forcetechnology.com When X-rays are directed at a crystalline material, they are diffracted in a specific pattern that is characteristic of the crystal lattice. This diffraction pattern can be used to identify the crystalline phases present in a material, determine their crystal structure, and measure various properties like crystallite size and lattice strain. mdpi.commalvernpanalytical.com
While simple alkoxysilanes like this compound are liquids at room temperature, their derivatives, especially the fully condensed xerogels or materials formed through controlled crystallization, can be analyzed by XRD. nih.govresearchgate.net The resulting materials are often amorphous or semi-crystalline. XRD patterns of amorphous materials show broad humps rather than sharp peaks, indicating a lack of long-range order. mdpi.com However, any crystalline domains within the material will produce distinct diffraction peaks.
For instance, single-crystal X-ray diffraction has been successfully used to determine the precise three-dimensional structure of more complex trialkoxysilane derivatives, such as sila-orthoester cryptates, revealing detailed information about bond lengths and angles. acs.orgresearchgate.netmdpi.com Powder XRD is used to analyze polycrystalline materials and can distinguish between different polymorphic forms of a substance, which have the same chemical composition but different crystal structures. forcetechnology.com
The information obtained from XRD is complementary to that from spectroscopic techniques, providing a complete picture of the material's structure from the molecular to the bulk scale.
Chromatographic Techniques (GC, GC-MS) for Purity and Impurity Analysis
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as an indispensable tool for assessing the purity of this compound and identifying potential impurities. Due to its volatility, this compound is well-suited for GC analysis, where it can be separated from other volatile components present in a sample. The technique provides a quantitative measure of purity, typically expressed as an area percentage from the chromatogram.
The primary peak in the chromatogram corresponds to this compound. Impurities commonly detected originate from the synthesis process or subsequent hydrolysis and condensation reactions. These may include:
Starting Materials and Solvents: Residual ethanol (B145695), which is also a byproduct of hydrolysis.
Synthesis Byproducts: Unreacted precursors such as Tetraethoxysilane (TEOS) if it is used in the synthesis route.
Oligomeric Species: Low-molecular-weight dimers or trimers formed from premature condensation of the silane (B1218182). These species are less volatile and would elute at higher temperatures or later retention times.
Mass Spectrometry provides definitive identification of these separated components. The mass spectrum of this compound is characterized by a molecular ion peak (if observed) and distinct fragmentation patterns, primarily involving the loss of ethoxy (-OC₂H₅) and ethoxymethyl (-CH₂OC₂H₅) groups. Comparing the mass spectra of unknown peaks to library data allows for their unambiguous identification.
Table 1: Representative GC-MS Data for a this compound Sample This table is interactive. You can sort the data by clicking on the column headers.
| Retention Time (min) | Proposed Identity | Key Mass Fragments (m/z) | Interpretation |
|---|---|---|---|
| 3.8 | Ethanol | 45, 31, 29 | Residual solvent and hydrolysis byproduct. |
| 9.5 | Tetraethoxysilane (TEOS) | 208, 193, 179, 163 | Common unreacted precursor or impurity. |
| 12.1 | This compound | 222, 207, 177, 163, 133 | Main product. Fragments correspond to loss of -CH₃, -OC₂H₅, and -CH₂OC₂H₅. |
Surface-Sensitive Techniques
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-analytical technique used to investigate the elemental composition and chemical bonding states of films formed from this compound on various substrates. By analyzing the top 5-10 nm of a surface, XPS provides direct evidence of film formation, its chemical nature, and its interaction with the substrate.
When a metallic substrate (e.g., aluminum or steel) is coated with this compound, XPS spectra reveal the presence of silicon and an increase in the carbon signal. More importantly, high-resolution scans of the Si 2p, O 1s, and C 1s regions provide detailed chemical state information.
Si 2p Peak: For the cured silane film, the Si 2p binding energy is typically observed around 102.0-102.5 eV. This value is higher than that for a simple silane, indicating the formation of a cross-linked polysiloxane network (Si-O-Si). The peak position can also indicate covalent bonding to the substrate's native oxide layer (e.g., Si-O-Metal).
O 1s Peak: The O 1s spectrum is often complex and can be deconvoluted into multiple components. These typically include contributions from the metal oxide of the substrate (e.g., M-O), the siloxane network (Si-O-Si), and the bond between the silane film and the substrate (Si-O-M).
C 1s Peak: The C 1s spectrum confirms the presence of the non-hydrolyzable ethoxymethyl group through characteristic peaks for C-C, C-O, and C-Si bonds.
Table 2: XPS High-Resolution Peak Analysis of a Silane Film on an Aluminum Substrate This table is interactive. You can sort the data by clicking on the column headers.
| Photoelectron Peak | Binding Energy (eV) | Chemical State Assignment | Interpretation |
|---|---|---|---|
| Si 2p | 102.3 | Si-O-Si / Si-O-Al | Confirms formation of a cross-linked siloxane network covalently bonded to the aluminum oxide surface. |
| O 1s (Component 1) | 531.0 | Al-O (from Al₂O₃) | Signal from the underlying substrate oxide. |
| O 1s (Component 2) | 532.5 | Si-O-Si | Dominant oxygen state within the cured silane film. |
| O 1s (Component 3) | 531.8 | Si-O-Al | Evidence of interfacial chemical bonding. |
| C 1s (Component 1) | 285.0 | C-C, C-H, C-Si | Aliphatic carbon from the ethyl and methyl groups. |
Electron microscopy techniques are essential for visualizing the morphology, thickness, and integrity of this compound films.
Field Emission Gun Scanning Electron Microscopy (FEG-SEM): FEG-SEM provides high-resolution images of the film's surface. A well-cured, effective silane film typically appears uniform, dense, and free of defects. Conversely, poor processing conditions can lead to visible cracks, pores, or agglomerations of silane particles on the surface, all of which compromise the film's performance as a protective barrier or adhesion promoter.
Focused Ion Beam (FIB): FIB is often used in conjunction with SEM (FIB-SEM) to create precise cross-sections of the coated substrate. This allows for direct imaging and measurement of the silane film's thickness and its interface with the substrate. A uniform thickness, typically in the range of 50-500 nm, is desirable for most applications. FIB-SEM can also reveal subsurface defects or delamination at the film-substrate interface that are not visible from a top-down SEM view.
Table 3: Microstructural Features of a this compound Film Observed by Electron Microscopy This table is interactive. You can sort the data by clicking on the column headers.
| Technique | Feature Observed | Typical Dimension | Significance for Film Quality |
|---|---|---|---|
| FEG-SEM | Surface Uniformity | N/A | A smooth, homogeneous surface indicates good film formation and barrier properties. |
| FEG-SEM | Microcracks / Pores | 0.1 - 2 µm | Defects that compromise film integrity and allow corrosive species to reach the substrate. |
| FIB-SEM | Film Thickness | 50 - 500 nm | Critical parameter affecting barrier properties and mechanical stability. |
Electrochemical Methods for Corrosion Performance Evaluation
Electrochemical techniques are widely used to quantitatively assess the corrosion protection performance of metal substrates coated with this compound films. These tests are typically conducted by immersing the coated sample in a corrosive electrolyte, such as a 3.5% sodium chloride solution.
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the sample and measuring the resulting current. From the resulting polarization curve, key parameters like the corrosion potential (Ecorr) and corrosion current density (Icorr) are extracted. A protective silane film will typically shift Ecorr to more positive (noble) values and, more importantly, decrease Icorr by several orders of magnitude compared to an uncoated substrate. A lower Icorr directly corresponds to a lower corrosion rate.
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the barrier properties of the film. It measures the system's impedance to a small-amplitude AC signal over a range of frequencies. For a high-performance silane film, the impedance modulus at low frequencies (|Z|₀.₀₁Hz) is very high (e.g., >10⁷ Ω·cm²), indicating excellent resistance to charge transfer and electrolyte uptake. The Bode plots can be modeled with equivalent electrical circuits to separate the film resistance from the solution resistance and charge transfer resistance.
Table 4: Comparative Electrochemical Data for Bare and Silane-Coated AA2024-T3 Alloy This table is interactive. You can sort the data by clicking on the column headers. | Sample | Technique | Parameter | Value | Interpretation | | :--- | :--- | :--- | :--- | :--- | | Bare AA2024-T3 | PDP | Ecorr | -0.65 V vs. SCE | Baseline corrosion potential. | | Bare AA2024-T3 | PDP | Icorr | 5.2 µA/cm² | High corrosion rate. | | Silane-Coated | PDP | Ecorr | -0.51 V vs. SCE | Shift to a more noble potential. | | Silane-Coated | PDP | Icorr | 0.08 µA/cm² | Significantly reduced corrosion rate, indicating effective protection. | | Bare AA2024-T3 | EIS | |Z| at 0.01 Hz | 2 x 10³ Ω·cm² | Low impedance, poor barrier properties. | | Silane-Coated | EIS | |Z| at 0.01 Hz | 8 x 10⁶ Ω·cm² | High impedance, indicating an excellent barrier film. |
Optical and Light Scattering Techniques
The hydrolysis and condensation kinetics of this compound in solution, a key step in the sol-gel process for film formation, can be effectively monitored in real-time using optical turbidity scanning. This technique measures the amount of light scattered by particles that form and grow in the solution as the reaction proceeds.
The process begins with the hydrolysis of the silane's ethoxy groups in an aqueous solution, forming silanol (Si-OH) groups. These silanols then undergo condensation reactions to form Si-O-Si bonds, leading to the creation of oligomers, which grow into larger nanoparticles. As these particles reach a sufficient size and concentration (typically in the colloidal range), they begin to scatter light, causing the solution's turbidity to increase.
A typical turbidity-time curve for a silane solution exhibits three distinct phases:
Induction Period: An initial phase of low and constant turbidity, where hydrolysis is the dominant reaction and particles are too small to scatter light significantly.
Growth Phase: A period of rapid increase in turbidity, corresponding to the condensation reactions and the growth of nanoparticles.
Plateau Phase: The turbidity levels off, indicating that the reaction has slowed down, reached completion, or an equilibrium state has been achieved.
The length of the induction period and the rate of turbidity increase are highly sensitive to reaction conditions such as pH, water/silane ratio, and temperature, making turbidity a valuable tool for studying and optimizing the reaction kinetics.
Table 5: Effect of pH on the Hydrolysis-Condensation Kinetics of this compound as Measured by Turbidity This table is interactive. You can sort the data by clicking on the column headers.
| Reaction Condition | Induction Time (minutes) | Time to Reach 50% Max Turbidity (minutes) | Interpretation |
|---|---|---|---|
| pH 4 (Acid-catalyzed) | 45 | 70 | Slower condensation rate, favoring the formation of linear, less-branched oligomers. |
| pH 7 (Neutral) | >200 | >300 | Very slow hydrolysis and condensation rates. |
Dynamic Light Scattering (DLS) for Particle Aggregationpsu.edu
Dynamic Light Scattering (DLS) is a fundamental and widely utilized analytical technique for characterizing the size distribution and aggregation behavior of nanoparticles in suspension. chalmers.se In the context of trialkoxysilanes and their derivatives, such as this compound, DLS is indispensable for monitoring the effects of surface functionalization on the colloidal stability of nanoparticles. psu.edunih.gov The technique provides critical insights into the hydrodynamic diameter of particles, offering a real-time view of aggregation processes that may occur during and after surface modification. mdpi.com
The core principle of DLS involves illuminating particles in a liquid with a laser and analyzing the fluctuations in the scattered light intensity. chalmers.se These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, resulting in slower fluctuations. By analyzing the time-dependent correlation of these intensity fluctuations, the particle's diffusion coefficient can be determined, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.
When this compound or other trialkoxysilanes are introduced into a colloidal suspension of nanoparticles (e.g., silica or metal oxides), they undergo hydrolysis and condensation reactions. mdpi.comijrpc.com The ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups, which can then condense with hydroxyl groups on the nanoparticle surface or with other silanol groups to form siloxane (Si-O-Si) bonds. ijrpc.comresearchgate.net This process can lead to two primary outcomes that are detectable by DLS:
Successful Grafting: A uniform layer of the silane on the nanoparticle surface, leading to a modest and consistent increase in the hydrodynamic diameter. researchgate.net
Particle Aggregation: If the surface modification destabilizes the colloidal system, the particles may aggregate. This is observed in DLS as a significant increase in the average hydrodynamic diameter and often a broadening of the size distribution or the appearance of a second, larger-sized population. nih.govaip.org
Research on various trialkoxysilanes demonstrates the utility of DLS in quantifying these changes. For instance, studies involving the modification of silica nanoparticles with different silane coupling agents consistently show an increase in particle size post-modification, which is attributed to the condensation of the silane onto the particle surface. psu.eduijrpc.com The degree of aggregation can be influenced by factors such as pH, silane concentration, and the chemical nature of the silane's non-hydrolyzable group. mdpi.comnih.gov For example, modifying the surface charge of nanoparticles can either enhance stability or induce flocculation, effects that are precisely monitored through DLS and zeta potential measurements. nih.govaip.org
Detailed research findings from studies on analogous silanes highlight how DLS is employed to assess the impact of surface modification on particle size and aggregation.
| Nanoparticle | Silane Modifier | Initial Hydrodynamic Diameter (d.nm) | Final Hydrodynamic Diameter (d.nm) | Reference |
|---|---|---|---|---|
| Neutral Colloidal Silica | Vinyltris(2-methoxyethoxy)silane | 21.86 | 131.2 | ijrpc.com |
| Silica Nanoparticles | 3-Aminopropyltriethoxysilane (APES) | 132 | 167 | psu.edu |
| Silica Nanoparticles | Octadecyl-functionalization | - | 888 | nih.gov |
| Silica Nanoparticles | Octadecyl/Carboxylate-functionalization | - | 140 | nih.gov |
The data clearly illustrates that surface modification with silanes leads to a measurable increase in the hydrodynamic diameter. A very large increase, as seen with octadecyl-functionalized nanoparticles, indicates a strong degree of agglomeration. nih.gov In contrast, co-functionalization (e.g., with octadecyl and carboxylate groups) can mitigate this aggregation, resulting in a more modest size increase. nih.gov
In-situ DLS analysis can also track the kinetics of silane condensation and particle aggregation over time. nih.govmdpi.com For example, monitoring a solution of n-propyltrimethoxysilane at a low pH showed that sub-100 nm particles formed within 80-90 minutes, which then grew to exceed 1000 nm after approximately 180 minutes as they aggregated and settled. mdpi.com This methodology is directly applicable to studying the reaction kinetics of this compound, allowing for the optimization of reaction conditions to achieve stable, well-dispersed functionalized nanoparticles while preventing undesirable aggregation.
Computational and Theoretical Investigations of Trialkoxysilanes
Molecular Modeling and Simulation of Silane (B1218182) Interactions
Molecular modeling and simulation, particularly molecular dynamics (MD), are indispensable methods for studying the complex interactions of silane molecules with their environment. mdpi.com These simulations track the movements and interactions of every atom in a system over time, providing a dynamic view of molecular behavior.
For trialkoxysilanes, MD simulations are frequently used to understand their role as coupling agents or surface modifiers. Simulations can model the adsorption of silanes onto inorganic surfaces, the interactions within a polymer matrix, and the formation of self-assembled monolayers. For instance, studies on analogous molecules like methyltrimethoxysilane (B3422404) (MTMS) have shown that upon hydrolysis, the resulting silanols form strong hydrogen bonds with hydroxyl groups on silica (B1680970) surfaces, which precedes the formation of a durable -Si-O-Si- network. mdpi.com MD simulations can elucidate the influence of molecular structure on the stability and strength of these interfacial bonds. mdpi.commdpi.com
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental for investigating the precise mechanisms of chemical reactions. rsc.orgjocpr.com These calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, products, and crucial transition states. This allows for the determination of key thermodynamic and kinetic parameters, such as reaction enthalpies and activation energies. jocpr.comlp.edu.ua
A relevant example is the study of the hydrosilylation reaction of triethoxysilane (B36694), where quantum chemical calculations have been used to determine the activation energy and the heat of reaction. lp.edu.ua Such studies can predict whether a reaction is energetically favorable and how fast it is likely to proceed. For the reaction involving triethoxysilane with divinylbenzene, the activation energy was calculated to be 40.86 kJ/mol per reaction center, indicating a feasible chemical process. lp.edu.ua
For Triethoxy(ethoxymethyl)silane, these computational techniques could be used to model its hydrolysis and condensation reactions, which are critical for its function as a coupling agent. By calculating the energy barriers for each step, researchers can understand the reaction kinetics and predict how factors like pH or catalysts would influence the rate of siloxane bond formation.
Table 1: Illustrative Reaction Energy Data from Quantum Chemical Calculations for a Related Silane Reaction
This table presents example data from a DFT study on the hydrosilylation of triethoxysilane to illustrate the types of parameters that can be calculated. lp.edu.ua
| Parameter | Calculated Value | Significance |
| Activation Energy (ΔE#) | 163.42 kJ/mol | Energy barrier that must be overcome for the reaction to occur. |
| Heat of Reaction (ΔE) | -131.77 kJ/mol | Indicates the reaction is exothermic and releases energy. |
| Activation Energy per Center | 40.86 kJ/mol | The effective energy barrier for each of the four reaction centers involved. |
Density Functional Theory (DFT) Studies of Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. wikipedia.orgaimspress.com It allows for the calculation of various electronic properties that govern a molecule's reactivity and optical characteristics. Key properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov
The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and the energy required for the lowest-energy electronic excitation in a molecule. schrodinger.comwuxiapptec.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. These calculations can predict whether a molecule will be a good electron donor or acceptor. For instance, comparing the LUMO energies of different chlorinating agents allows chemists to rank their reactivity quantitatively. wuxiapptec.com
A DFT study of this compound would provide precise values for its HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential, and electron affinity. researchgate.net This data would offer a quantitative measure of its chemical stability and reactivity compared to other silanes, aiding in the selection of appropriate applications and reaction conditions.
Computational Predictions of Catalytic Activity and Selectivity
Computational methods, especially DFT, are instrumental in the field of catalysis for predicting how molecules interact with catalyst surfaces. In the context of Ziegler-Natta polymerization, alkoxysilanes are often used as external electron donors to control the catalyst's activity and stereoselectivity. researchgate.net
DFT calculations can model the adsorption of silane molecules onto the magnesium chloride (MgCl₂) support of the catalyst. scispace.comresearchgate.net By calculating the adsorption energies for different binding modes, researchers can determine the most stable configuration. researchgate.net These studies have shown that the steric and electronic properties of the silane's substituents play a crucial role in modulating the catalyst's performance. Stronger adsorption of the silane donor is often correlated with higher catalytic activity. researchgate.net
Applying these computational models to this compound would allow for the prediction of its efficacy as an external donor. Simulations could determine its binding energy to the catalyst surface and predict its influence on the stereoregularity of the resulting polymer, providing valuable guidance for catalyst design before undertaking extensive experimental work.
Simulation of Surface Adsorption and Interfacial Bonding
The performance of silanes as adhesion promoters hinges on their ability to adsorb onto a substrate and form a stable interfacial layer. Computational simulations are essential for understanding these processes at the molecular level. tudelft.nl
Simulations can model the entire process, from the initial physisorption of silane molecules onto a surface to the subsequent formation of covalent bonds. nih.govresearchgate.net For example, studies on aminopropyl triethoxysilane (APS) on steel surfaces have elucidated the different types of interactions that can occur, including hydrogen bonding and the formation of stronger, more desirable covalent M-O-Si bonds (where M is a metal). nih.gov By calculating binding energies, these simulations provide quantitative information about the adhesion strength of the silane to the substrate. researchgate.net Recent work has demonstrated that silane-induced modification can enhance interfacial bonding strength by over 400% through a combination of chemical anchoring and the formation of an infiltrated interlayer. nih.gov
For this compound, simulations could predict its binding affinity to various substrates like glass, aluminum, or steel. These models would reveal the optimal conditions (e.g., temperature, surface preparation) for forming a dense, covalently bonded silane layer, thereby maximizing its performance as a coupling agent. nih.govnih.gov
Artificial Neural Network (ANN) Modeling for Material Behavior Prediction
Artificial Neural Networks (ANNs) are a sophisticated modeling technique inspired by the human brain that can learn complex, non-linear relationships within data. nih.govfrontiersin.org An ANN is trained on a dataset of inputs and corresponding outputs, allowing it to develop a predictive model without prior knowledge of the underlying physical or chemical laws. mdpi.com
In materials science, ANNs can be used to predict material behavior based on a set of descriptive parameters. For example, an ANN could be trained using data from experiments or from other simulations (like DFT or MD). The inputs might include the chemical composition of a silane, concentration, and processing conditions (like temperature), while the output could be a specific material property, such as coating adhesion strength, corrosion resistance, or tensile strength. mdpi.com The model consists of interconnected "neurons" organized in layers (input, hidden, and output), and the training process optimizes the connection weights to minimize prediction error. nih.govmdpi.com
An ANN model could be developed for systems incorporating this compound. By feeding the network with sufficient training data, it could learn to predict the performance of a coating or composite under various conditions. This data-driven approach can significantly accelerate material development by reducing the need for extensive and time-consuming experimental testing. mdpi.com
Table 2: Hypothetical ANN Model Structure for Predicting Material Properties
This table outlines a potential structure for an ANN designed to predict a property (e.g., adhesion strength) of a material modified with this compound.
| Layer | Components/Parameters | Purpose |
| Input Layer | Silane Concentration, Curing Temperature, Substrate Type, Humidity | Provides the model with the independent variables from experimental or simulation data. |
| Hidden Layers | 1-2 layers with 10-20 neurons each; Activation function (e.g., ReLU) | Processes the input data through a series of non-linear transformations to capture complex relationships. |
| Output Layer | Predicted Adhesion Strength (e.g., in MPa) | Delivers the final predicted value for the target property. |
| Training Algorithm | Levenberg-Marquardt or Bayesian Regularization | Optimizes the network's weights and biases to minimize the difference between predicted and actual outputs. mdpi.com |
Future Research Directions and Emerging Trends
Development of Novel Trialkoxysilane Derivatives with Enhanced Functionality
The synthesis of new organoalkoxysilanes with enhanced and specific functionalities is a primary focus of current research. The goal is to move beyond simple surface modification to incorporating dynamic, responsive, and complex chemical capabilities into materials.
Key research efforts are concentrated on several fronts. One significant area is the development of stimuli-responsive trialkoxysilanes. For instance, researchers have successfully synthesized trialkoxysilanes covalently derivatized with cinnamic acid. acs.org These molecules can undergo photoreversible [2+2] cycloaddition reactions, allowing for the light-triggered assembly and disassembly of functionalized nanoparticles. acs.org Another approach involves designing light-cleavable bis-alkoxysilanes, which can be used to prepare light-breakable mesoporous silica (B1680970) nanoparticles for controlled release applications. mdpi.com
The synthesis methods themselves are also a subject of innovation. While hydrosilylation remains a fundamental technique for creating silicon-carbon bonds, there is a growing interest in developing more sustainable and less expensive catalysts to replace traditional platinum-based ones. mdpi.comnih.gov For example, catalysts based on iridium or cobalt have shown high yields and excellent regioselectivity in the hydrosilylation of natural product derivatives like eugenol, opening pathways to new bio-based organoalkoxysilanes. mdpi.comnih.gov Furthermore, organocatalytic protocols are being developed for the efficient, solvent-free synthesis of complex silane (B1218182) structures like silatranes under mild conditions. acs.org These methods offer a greener alternative to traditional synthesis routes. acs.org
The table below highlights some examples of novel trialkoxysilane derivatives and their specific functionalities.
| Derivative Class | Functional Group Example | Enhanced Functionality | Potential Application |
| Photoreversible Silanes | Cinnamic Acid | Light-controlled dimerization and cleavage acs.org | Light-triggered assembly systems, controlled drug delivery acs.org |
| Photocleavable Silanes | 5-hydroxy-2-nitrobenzyl alcohol derivative | Light-induced disassembly of silica networks mdpi.com | On-demand cargo release from nanoparticles mdpi.com |
| Bio-based Silanes | Eugenol derivative | Introduction of reactive moieties (epoxide, thiirane) from natural sources mdpi.com | Synthesis of functional polymers and materials from renewable feedstocks mdpi.com |
| Fluorinated Silanes | p-trifluoromethyltetra-fluorophenyltriethoxysilane | Controlled hydrophobicity and surface energy researchgate.net | Creation of superhydrophobic surfaces, biomedical films researchgate.netmdpi.com |
| Azo-Dye Silanes | Functionalized halochromic azo dyestuffs | pH-responsive colorimetric changes mdpi.com | Wearable sensors for health monitoring mdpi.com |
Integration of Trialkoxysilanes in Multifunctional Hybrid Systems
Organic-inorganic hybrid materials are at the forefront of materials science, combining the advantages of both components, such as the mechanical and thermal stability of an inorganic matrix with the functional versatility of organic molecules. mdpi.combsz-bw.de Trialkoxysilanes are crucial building blocks in the creation of these systems, acting as molecular bridges between the organic and inorganic phases. bsz-bw.de
Future research is focused on creating increasingly complex and functional hybrid systems. One major strategy is the co-condensation of multiple trialkoxysilane precursors during sol-gel synthesis. bsz-bw.de This allows for the incorporation of different organic functions within a single material, leading to higher degrees of functionalization and tailored properties compared to post-synthesis grafting. bsz-bw.de For example, a hybrid material can be designed to possess both hydrophobic and catalytic groups, or to combine sensing and self-healing capabilities.
The choice of the inorganic support is also expanding. While silica remains a common choice, other materials like sepiolite, a natural clay mineral, are being functionalized with trialkoxysilanes to create novel nanocomposites for applications like environmental remediation. acs.orgtrea.com The functionalization of these nanofillers with molecules like (3-glycidoxypropyl)trimethoxysilane (GPTMS) can enhance their dispersion in a polymer matrix and introduce specific characteristics like increased hydrophilicity. trea.com The development of hybrid systems also extends to creating functional coatings. For instance, silane-functionalized amines are used to formulate polyurea and epoxy hybrid systems for advanced coatings and sealants. google.com
The table below presents examples of multifunctional hybrid systems and the role of the integrated trialkoxysilanes.
| Hybrid System | Trialkoxysilane Precursor(s) | Role of Silane | Resulting Functionality |
| Photoreversible Silica Nanoparticles | CINN-APTES (cinnamic acid-functionalized aminosilane) | Covalent surface functionalization via condensation acs.org | Light-controlled assembly/disassembly of nanoparticles acs.org |
| Functionalized Mesoporous Silica (MCM-41) | (3-mercaptopropyl)trimethoxysilane | Post-synthesis grafting to internal pore surfaces mdpi.com | Creation of platforms for molecular capture and heterogeneous catalysis mdpi.com |
| Sepiolite-based Nanocomposite | (3-glycidoxypropyl)trimethoxysilane (GPTMS) | Cross-linking agent, surface modifier for nanofiller trea.com | Enhanced absorption of hydrocarbon pollutants trea.com |
| Chitosan-Silane Films | Trimethylethoxysilane, Tetraethoxysilane | Forms a siloxane network integrated with the biopolymer researchgate.net | Controllable film thickness, morphology, and surface properties for biomedical use researchgate.net |
| Siloxane-Crosslinked Polyurethane | (3-Glycidoxypropyl)trimethoxysilane (GPTMS) | Cross-linking of polyurethane-urea chains acs.org | Enhanced thermo-mechanical properties of the hybrid film acs.org |
Advanced Characterization Techniques for In-Situ Monitoring of Silane Reactions
A deeper understanding and control of the synthesis of silane-based materials require precise monitoring of the underlying chemical reactions in real-time. The complex and often rapid hydrolysis and condensation reactions of trialkoxysilanes necessitate the development and application of advanced in-situ characterization techniques.
One innovative approach for monitoring sol-gel kinetics involves using optical turbidity scanning. mdpi.com This method can simultaneously track the hydrolysis of the silane precursor (observed as a depletion of the insoluble silane phase) and the subsequent condensation (observed as an increase in turbidity or light scattering as a sol is formed). mdpi.com This technique can be coupled with in-situ Dynamic Light Scattering (DLS) to confirm particle formation and growth during condensation. mdpi.comresearchgate.net
For homogeneously catalyzed reactions involving silanes, the combination of multiple spectroscopic methods provides a powerful tool for mechanistic studies. acs.org The coupling of in-situ Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV-Vis spectroscopy allows for the real-time monitoring of reactant consumption, intermediate formation, and product generation. acs.org On the other hand, for analyzing the final functionalized surfaces, techniques that provide absolute quantification are being developed. A combination of X-ray Photoelectron Spectroscopy (XPS) and reference-free Total Reflection X-ray Fluorescence (TXRF) spectroscopy can provide a traceable and absolute determination of the surface density of silane molecules, which is crucial for optimizing surface functionalization protocols. nih.govacs.org
The table below summarizes some of the advanced techniques used for monitoring silane reactions.
| Technique | Monitored Process | Information Obtained |
| Optical Turbidity Scanning | Sol-gel reaction (hydrolysis and condensation) mdpi.com | Relative rates of hydrolysis (interface retreat) and condensation (bulk scattering) mdpi.com |
| Dynamic Light Scattering (DLS) | Sol-gel reaction (condensation) researchgate.net | In-situ measurement of particle formation and size distribution over time researchgate.net |
| Combined in-situ ATR-IR, Raman, UV-Vis | Homogeneous catalytic reactions acs.org | Real-time concentration profiles of reactants, intermediates, and products; catalyst state acs.org |
| Near Ambient Pressure XPS (NAP-XPS) | Surface reactions and modifications nih.gov | In-situ elemental analysis of surfaces under near-ambient pressure, studying reaction dynamics nih.gov |
| XPS combined with TXRF | Surface functionalization density acs.org | Absolute, traceable quantification of covalently bound silane molecules on a surface acs.org |
| Nuclear Magnetic Resonance (NMR) | Sol-gel precursor chemistry acs.org | Identification of chemical species and intermediates in precursor sols before gelation acs.org |
Sustainable and Bio-Inspired Approaches in Silane Chemistry
The principles of green chemistry are increasingly influencing the field of silane science, leading to the development of more sustainable synthesis routes and bio-inspired materials. A major trend is the use of biocatalysis to replace harsh chemical processes. researchgate.net
Enzymes are being explored for their ability to catalyze reactions at the silicon center with high specificity under mild conditions. researchgate.net For example, silicateins, proteins found in marine sponges, can catalyze the hydrolysis of ethoxysilanes and the condensation of silanols to form siloxane bonds. pnas.org Directed evolution is being used to engineer other enzymes, such as cytochrome P450 monooxygenases, to become highly efficient catalysts for the selective oxidation of silanes to silanols, avoiding the formation of disiloxane (B77578) byproducts that can plague traditional syntheses. nih.gov These biocatalytic methods are attractive because they rely on oxygen as the oxidant and function under mild aqueous conditions, offering a more environmentally sound alternative to methods using halogenated or metallic reagents. pnas.orgnih.gov
Bio-inspired design provides another avenue for innovation. This approach involves mimicking strategies found in nature to create functional materials. nih.gov For instance, researchers have used polydopamine (PDA), a molecule inspired by the adhesive proteins of mussels, to create a functional coating on natural fibers like bamboo. researchgate.net This PDA layer then acts as a bridge to improve the grafting of silane coupling agents, enhancing the interfacial compatibility in biocomposites. researchgate.net Other bio-inspired research focuses on understanding how organisms like diatoms create intricate silica structures, with the aim of using biocatalysts to synthesize novel hybrid materials with controlled structures and spatial order. researchgate.net The development of catalysts based on less expensive and more abundant metals also contributes to the sustainability of silane synthesis. mdpi.comnih.gov
Role of Trialkoxysilanes in Emerging Technologies (e.g., Smart Materials, Sensing)
Trialkoxysilanes are fundamental components in the development of emerging technologies, particularly in the realms of smart materials and chemical sensing. researchgate.netalliedacademies.org Their ability to covalently link a vast range of functional organic molecules to stable inorganic surfaces makes them indispensable for creating materials that can respond to their environment or detect specific analytes. mdpi.comalliedacademies.org
In the field of smart materials, trialkoxysilanes are used to create surfaces that change their properties in response to external stimuli like pH, temperature, or light. mdpi.comnih.gov For example, by grafting pH-sensitive halochromic dyes onto textile fabrics using a silane-based matrix, researchers are developing wearable sensors that can monitor human sweat pH through visible color changes. mdpi.comresearchgate.net The covalent bonding provided by the silane ensures the durability of the sensor and prevents the dye from leaching. researchgate.net
In sensing applications, trialkoxysilanes are critical for the surface functionalization of sensor substrates. nih.govnih.gov They form the basis for creating biosensors by enabling the immobilization of enzymes, such as lactate (B86563) oxidase, within a siloxane gel membrane on an electrode surface. mdpi.com The choice of the silane precursor, including its organic functional group (e.g., amino, vinyl), can significantly influence the properties of the membrane and the analytical performance of the biosensor. mdpi.com Similarly, fluorescent dyes functionalized with trialkoxysilane groups can be grafted onto mesoporous silica to create robust optical sensors (optodes) capable of detecting specific ions, such as Li+, with high selectivity and spatial resolution. european-mrs.com
The table below details the role of trialkoxysilanes in several emerging technologies.
| Emerging Technology | Role of Trialkoxysilane | Specific Example | Outcome |
| Wearable Sensors | Forms a durable, non-leaching matrix to immobilize indicator dyes on textiles. mdpi.comresearchgate.net | Silane-based sol-gel finishing to attach halochromic dyes to cotton fabric. researchgate.net | A pH-sensitive "smart textile" for monitoring health parameters via sweat. researchgate.net |
| Biosensors | Immobilizes enzymes onto electrode surfaces within a stable siloxane matrix. mdpi.com | Immobilization of lactate oxidase using various aminopropyl- and vinyl-trialkoxysilanes. mdpi.com | A reusable electrochemical biosensor for detecting L-lactate in clinical or food samples. mdpi.com |
| Optical Ion Sensors | Covalently grafts fluorescent ion-selective dyes to a solid support. european-mrs.com | Functionalization of mesoporous silica with a naphthalene (B1677914) diimide-based dye bearing a trialkoxysilane group. european-mrs.com | A solid-state optical sensor for spatially tracking lithium ion concentrations in batteries. european-mrs.com |
| Stimuli-Responsive Drug Delivery | Forms a light-breakable silica network to encapsulate therapeutic agents. mdpi.com | Use of a photolabile bis-alkoxysilane to create mesoporous silica nanoparticles. mdpi.com | Light-triggered release of encapsulated drugs at a target site. mdpi.com |
| Self-Healing Coatings | Acts as a source for the self-repairing process after damage. nih.gov | A layer of silane molecules on a surface that can re-form bonds upon thermal treatment. nih.gov | Restoration of surface properties (e.g., superhydrophobicity) after chemical or physical damage. nih.gov |
| Direct Air Capture (DAC) | Used to functionalize silica carriers to create adsorbents. evonik.com | Surface modification of silica carriers with amino silanes. evonik.com | Effective capture of CO2 from the atmosphere. evonik.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
